molecular formula C12H6O8 B1681426 Galloflavin CAS No. 57288-03-6

Galloflavin

Cat. No.: B1681426
CAS No.: 57288-03-6
M. Wt: 278.17 g/mol
InChI Key: UXHISTVMLJLECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Aminoglutethimide is a single-enantiomer form of the classic steroidogenesis inhibitor aminoglutethimide. As a research chemical, it provides a tool for the precise investigation of endocrine pathways and hormone-sensitive conditions. The compound's primary mechanism of action is the potent and selective inhibition of the cytochrome P450 enzyme aromatase, which is responsible for the conversion of androgens to estrogens . It also inhibits cholesterol side-chain cleavage enzyme (CYP11A1), the first and rate-limiting step in the synthesis of all adrenal steroids, including glucocorticoids and mineralocorticoids . The (S)-enantiomer is of particular research interest due to its role in the stereoselective inhibition of these enzymatic processes . Studies on the racemic mixture have shown that aminoglutethimide was historically used to create a "medical adrenalectomy" in the treatment of Cushing's syndrome and hormone-dependent cancers like postmenopausal breast cancer . Researchers can use (S)-Aminoglutethimide to dissect the specific contributions of each enantiomer to the overall pharmacological profile, which includes not only enzyme inhibition but also the induction of hepatic microsomal enzymes that can accelerate steroid metabolism . This product is intended solely for laboratory research to further explore these complex endocrine mechanisms. (S)-Aminoglutethimide is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Molecular Target of Galloflavin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galloflavin is a small molecule inhibitor that has garnered significant interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data are presented to substantiate its inhibitory effects, and detailed experimental protocols are provided for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological role.

The Primary Molecular Target: Lactate Dehydrogenase (LDH)

The principal molecular target of this compound is Lactate Dehydrogenase (LDH) , a critical enzyme in anaerobic glycolysis.[1][2][3][4][5][6][7] this compound inhibits both major isoforms of the enzyme, LDH-A and LDH-B .[1][8][7] This inhibition is central to its mechanism of action and its effects on cancer cell metabolism.

Mechanism of Inhibition

This compound acts as a non-competitive inhibitor with respect to both the substrate (pyruvate) and the cofactor (NADH).[2][8] It preferentially binds to the free enzyme, rather than the enzyme-substrate complex, to exert its inhibitory effect.[2][8][5][7]

Quantitative Inhibition Data

The inhibitory potency of this compound against both LDH-A and LDH-B has been quantified through the determination of the inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition.

IsoformKi (µM)
LDH-A5.46[1][3][9][7]
LDH-B15.06 - 15.1[1][3][9][7]

Downstream Cellular Effects of LDH Inhibition by this compound

The inhibition of LDH by this compound initiates a cascade of cellular events, primarily stemming from the disruption of glycolysis.

Inhibition of Glycolysis and ATP Production

By blocking the conversion of pyruvate to lactate, this compound effectively halts a key step in anaerobic glycolysis.[1][2][4] This leads to a reduction in the rate of glycolysis and a subsequent decrease in ATP production, thereby depriving cancer cells of a crucial energy source.[1][2][4]

Induction of Apoptosis

The metabolic stress induced by this compound triggers programmed cell death, or apoptosis, in cancer cells.[2][8][5] This is a key mechanism through which this compound exerts its anti-proliferative effects.

Impact on Signaling Pathways

This compound's influence extends to various signaling pathways that regulate critical cellular processes:

  • Metabolism: As the primary target is a metabolic enzyme, the most direct impact is on metabolic pathways.

  • Cell Cycle and Proliferation: By depleting the cell of energy and inducing stress, this compound can lead to cell cycle arrest and a reduction in cell proliferation.[4]

  • Cell Stress and Oxidative Stress: The disruption of normal metabolic processes can lead to an increase in reactive oxygen species (ROS) and induce a state of oxidative stress.[10]

  • ERα-Mediated Signaling: In certain breast cancer cell lines, this compound has been observed to downregulate estrogen receptor-alpha (ERα)-mediated signaling, which is crucial for the survival of these cells.[3][10]

  • MYC Downregulation: In Burkitt lymphoma cells, LDH inhibition by this compound leads to decreased NAD+ levels, which in turn inhibits sirtuin-1 and causes a reduction in MYC protein levels, a key survival signal for these cells.[11]

Visualizing the Molecular Interactions and Pathways

Signaling Pathway of this compound's Action

Galloflavin_Signaling This compound's Impact on Cellular Signaling This compound This compound LDH Lactate Dehydrogenase (LDH-A/B) This compound->LDH Inhibits Glycolysis Glycolysis This compound->Glycolysis Disrupts Apoptosis Apoptosis This compound->Apoptosis Induces CellProliferation Cell Proliferation This compound->CellProliferation Inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress Induces ER_alpha ERα Signaling This compound->ER_alpha Downregulates NAD_NADH NAD+/NADH Ratio This compound->NAD_NADH Decreases NAD+ LDH->Glycolysis Regulates LDH->NAD_NADH Regenerates NAD+ ATP ATP Production Glycolysis->ATP Leads to Glycolysis->NAD_NADH Maintains ATP->CellProliferation Supports MYC MYC SIRT1 Sirtuin-1 SIRT1->MYC Maintains NAD_NADH->SIRT1 Activates Experimental_Workflow Workflow for Characterizing this compound's Target cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays LDH_Kinetics LDH Enzyme Kinetics Assay Determine_Ki Determine Ki for LDH-A/B LDH_Kinetics->Determine_Ki CETSA Cellular Thermal Shift Assay (CETSA) Confirm_Binding Confirm Direct Target Engagement CETSA->Confirm_Binding MTT MTT Cell Proliferation Assay Measure_IC50 Measure IC50 on Cell Viability MTT->Measure_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Quantify_Apoptosis Quantify Apoptotic Cell Population Apoptosis_Assay->Quantify_Apoptosis

References

Galloflavin as a Lactate Dehydrogenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of galloflavin, a potent inhibitor of lactate dehydrogenase (LDH). Increased glycolysis and subsequent lactate production are characteristic features of many cancer cells, making LDH a compelling target for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor of both major isoforms of human LDH, LDHA and LDHB. This document details the mechanism of action of this compound, presents its key inhibitory data in a structured format, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, metabolism, and drug development.

Introduction

The metabolic landscape of cancer cells is often characterized by a profound reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. A pivotal enzyme in this metabolic reprogramming is lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. The regeneration of NAD+ by LDH is crucial for maintaining a high glycolytic flux. Consequently, the inhibition of LDH presents a promising strategy to disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[1][2]

This compound is a synthetic compound that has been identified as a novel inhibitor of human lactate dehydrogenase.[2][3] It has been shown to impede the enzymatic activity of both the muscle-specific (LDHA) and heart-specific (LDHB) isoforms.[3][4] This guide delves into the technical details of this compound's function as an LDH inhibitor, providing the necessary information for its evaluation and application in a research setting.

Mechanism of Action

This compound inhibits human lactate dehydrogenase isoforms by preferentially binding to the free enzyme.[2][3][4] This binding is non-competitive with respect to both the substrate (pyruvate) and the cofactor (NADH).[2][3] By binding to the free enzyme, this compound effectively prevents it from participating in the catalytic cycle, thereby reducing the overall rate of lactate production. This mode of inhibition is distinct from other LDH inhibitors that may compete with either the substrate or the cofactor for binding to the active site. The binding of this compound to the free enzyme is facilitated by the formation of hydrogen bonds.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against human LDH isoforms has been quantified, with the inhibition constants (Ki) being a key measure of its efficacy.

Parameter LDH-A (human) LDH-B (human) Reference
Ki (in competition with pyruvate) 5.46 µM15.06 µM[3][4]
IC100 (LDHA) 201 µM-[2]
Ki (against NADH) 56 µM-[2]

Cellular Effects of this compound

In cultured cancer cells, this compound's inhibition of LDH leads to a cascade of downstream effects that ultimately impair cell viability.

  • Inhibition of Aerobic Glycolysis: By blocking LDH, this compound disrupts the process of aerobic glycolysis, leading to a reduction in lactate production.[2][3]

  • Decreased ATP Synthesis: The impairment of glycolysis results in a decrease in ATP generation, starving the cancer cells of the energy required for their rapid proliferation.[2]

  • Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[2][3] This is a key mechanism for its anti-cancer activity.

  • Downregulation of c-Myc: In Burkitt lymphoma cells, this compound-mediated LDH inhibition leads to a decrease in cellular NAD+ levels. This, in turn, inhibits the activity of the NAD+-dependent deacetylase sirtuin-1 (SIRT1). The inhibition of SIRT1 results in a reduction of MYC protein levels, a critical survival signal for these cancer cells.[5]

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay (In Vitro)

This protocol is adapted from established methods for measuring LDH activity and its inhibition.[4][6]

Materials:

  • Human LDH-A (from human liver) and LDH-B (from human heart)

  • This compound

  • 100 mM Phosphate buffer (pH 7.5)

  • Pyruvate

  • NADH

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

  • Add the LDH enzyme (e.g., 0.015 U/mL final concentration) to the reaction mix.

  • To determine the inhibitory effect of this compound, add varying concentrations of this compound (e.g., 0-500 µM) to the reaction mix. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the enzyme or substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for a period of 3 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Inhibition data can be analyzed using enzyme kinetics software to determine parameters such as Ki values.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[7][8]

Materials:

  • Cancer cell lines (e.g., ECC-1, Ishikawa)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well to a final concentration of 0.45 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Measurement of Intracellular ATP Levels

This protocol outlines a method for quantifying intracellular ATP as an indicator of cellular energy status.[7][9]

Materials:

  • Cancer cell lines

  • This compound

  • Reagents for cell lysis

  • ATP assay kit (commercially available kits based on luciferase are common)

  • Luminometer

Procedure:

  • Plate cells and treat with this compound as described for the cell viability assay.

  • After treatment, wash the cells with PBS.

  • Lyse the cells using the lysis buffer provided in the ATP assay kit or a suitable alternative.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Transfer the supernatant to a new plate.

  • Follow the manufacturer's instructions for the ATP assay kit, which typically involves adding a luciferase-based reagent that produces light in the presence of ATP.

  • Measure the luminescence using a luminometer.

  • ATP levels can be quantified by comparing the luminescence of the samples to a standard curve of known ATP concentrations.

Apoptosis Assay (Annexin V Staining)

This is a common flow cytometry-based method to detect apoptosis.[10][11][12]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for a specified time (e.g., 15 minutes) at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's action.

Galloflavin_Inhibition_of_LDH cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_cofactors Cofactor Regeneration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle This compound This compound LDH LDH This compound->LDH Inhibits NAD_plus NAD+ NADH NADH NADH->NAD_plus LDH

Caption: Mechanism of this compound's inhibition of Lactate Dehydrogenase (LDH) in the context of glycolysis.

Galloflavin_Cellular_Effects This compound This compound LDH_inhibition LDH Inhibition This compound->LDH_inhibition Glycolysis_block Glycolysis Blockade LDH_inhibition->Glycolysis_block ATP_depletion ATP Depletion Glycolysis_block->ATP_depletion Apoptosis Apoptosis Glycolysis_block->Apoptosis ATP_depletion->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Downstream cellular consequences of LDH inhibition by this compound.

Galloflavin_Signaling_Pathway This compound This compound LDH LDH This compound->LDH inhibits NAD_NADH Decreased NAD+/NADH Ratio LDH->NAD_NADH maintains SIRT1 SIRT1 Inhibition NAD_NADH->SIRT1 inhibits cMyc c-Myc Downregulation SIRT1->cMyc deacetylates & stabilizes Cell_Survival Decreased Cell Survival cMyc->Cell_Survival promotes

Caption: Proposed signaling pathway linking this compound to c-Myc downregulation.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_cellular Cellular Analysis start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cell_based_assays Cell-Based Assays treatment->cell_based_assays ldh_activity LDH Activity Assay biochemical_assays->ldh_activity atp_quantification ATP Quantification biochemical_assays->atp_quantification lactate_measurement Lactate Measurement biochemical_assays->lactate_measurement viability Cell Viability (MTT) cell_based_assays->viability apoptosis Apoptosis (Annexin V) cell_based_assays->apoptosis western_blot Western Blot (c-Myc, SIRT1) cell_based_assays->western_blot data_analysis Data Analysis and Interpretation ldh_activity->data_analysis atp_quantification->data_analysis lactate_measurement->data_analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating this compound's effects.

Conclusion

This compound stands out as a well-characterized inhibitor of lactate dehydrogenase with demonstrated anti-cancer properties in preclinical models. Its ability to disrupt the metabolic engine of cancer cells through the non-competitive inhibition of both LDHA and LDHB makes it a valuable tool for research and a potential lead compound for drug development. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader strategy of targeting LDH in cancer.

References

Galloflavin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin, a synthetic compound derived from gallic acid, has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. It details its mechanism of action as an LDH inhibitor, its effects on various cancer cell lines, and the signaling pathways it modulates. The guide includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved in its anti-cancer effects.

Discovery and Synthesis

This compound was identified as a novel inhibitor of both the A and B isoforms of human lactate dehydrogenase (LDH).[2] It is synthesized from gallic acid.[1] One reported method for its synthesis involves the oxidation of a basic solution of gallic acid in the air.[3]

Chemical Synthesis Protocol

While detailed, step-by-step protocols for the synthesis of this compound are proprietary to the research groups that developed them, the general principle involves the oxidative coupling of gallic acid. A common method is the oxidation of a basic solution of gallic acid.

Reaction Scheme:

  • Starting Material: Gallic Acid

  • Reagents: A suitable base (e.g., potassium hydroxide) in a solvent mixture (e.g., water/ethanol).

  • Condition: Exposure to air (oxygen) over several hours at room temperature.[3]

  • Product: this compound (3,8,9,10-tetrahydroxypyrano[3,2-c][1]benzopyran-2,6-dione)

Quantitative Analysis of Biological Activity

This compound has been demonstrated to inhibit both LDH-A and LDH-B isoforms and exhibits cytotoxic effects against a range of cancer cell lines.

Table 1: Inhibitory Activity of this compound against Lactate Dehydrogenase Isoforms
TargetInhibition Constant (Ki)Notes
LDH-A5.46 µMDetermined in competition with pyruvate.[2]
LDH-B15.06 µMDetermined in competition with pyruvate.[2]
Table 2: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueTreatment Duration
ECC-1Endometrial Cancer25 µM72 hours[4]
IshikawaEndometrial Cancer43 µM72 hours[4]
Primary Endometrial Cancer CulturesEndometrial Cancer20-53 µM72 hours[4]
PLC/PRF/5Hepatocellular CarcinomaNot specified, but effective at micromolar concentrations[2][5]Not specified
SW480Colorectal CancerEffective at attenuating malignant behavior[6]Not specified
MCF-7Breast CancerExerts growth inhibitory effects[5][7]Not specified
MDA-MB-231Breast CancerExerts growth inhibitory effects[5][7]Not specified
MCF-TamBreast CancerExerts growth inhibitory effects[7]Not specified

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH.

Materials:

  • Human LDH-A (from human liver) and LDH-B (from human heart)

  • Phosphate buffer (100 mM, pH 7.5)

  • Pyruvate (1 mM)

  • NADH (150 µM)

  • This compound (various concentrations)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

  • Add LDH enzyme (0.015 U/mL) to the reaction mix.

  • Add this compound at various final concentrations (e.g., 0-500 µM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the decrease in absorbance at 340 nm for a period of 3 minutes, which corresponds to the oxidation of NADH.[8]

  • Calculate the rate of reaction and determine the inhibitory effect of this compound.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell lines (e.g., ECC-1, Ishikawa)

  • 96-well plates

  • Cell culture medium

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered detergent solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through multiple signaling pathways, primarily by inhibiting LDH, which leads to metabolic reprogramming and cellular stress.

Inhibition of Lactate Dehydrogenase and Glycolysis

This compound's primary mechanism of action is the inhibition of LDH, which catalyzes the conversion of pyruvate to lactate. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an accumulation of pyruvate.[2]

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle Acidic Tumor\nMicroenvironment Acidic Tumor Microenvironment Lactate->Acidic Tumor\nMicroenvironment ATP ATP This compound This compound LDH LDH This compound->LDH TCA Cycle->ATP Oxidative Phosphorylation

Inhibition of Lactate Dehydrogenase by this compound.
Induction of Apoptosis via Oxidative Stress

In some cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[7] This is often accompanied by changes in the expression of apoptosis-related proteins.

This compound This compound LDH_inhibition LDH Inhibition This compound->LDH_inhibition Metabolic_Stress Metabolic Stress LDH_inhibition->Metabolic_Stress ROS_Production Increased ROS Production Metabolic_Stress->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Oxidative_Stress->Mitochondrial_Pathway Bcl2_down Bcl-2 downregulation Mitochondrial_Pathway->Bcl2_down Caspase3_up Cleaved Caspase-3 upregulation Mitochondrial_Pathway->Caspase3_up Apoptosis Apoptosis Bcl2_down->Apoptosis Caspase3_up->Apoptosis

Apoptosis Induction by this compound via Oxidative Stress.
Downregulation of ERα-Mediated Signaling

In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, this compound has been shown to downregulate ERα-mediated signaling pathways that are crucial for cell survival.[7] The exact mechanism of this downregulation is still under investigation but likely contributes to its anti-proliferative effects in these cells.

This compound This compound ER_alpha ERα This compound->ER_alpha Downregulation ER_signaling ERα-mediated Signaling ER_alpha->ER_signaling Cell_Survival Cell Survival and Proliferation ER_signaling->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis inhibition of

Downregulation of ERα Signaling by this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined primary mechanism of action as a dual inhibitor of LDH-A and LDH-B. Its ability to disrupt cancer cell metabolism and induce apoptosis through various signaling pathways makes it a valuable tool for cancer research and a potential candidate for further drug development. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.

References

Chemical structure and properties of Galloflavin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Galloflavin

Introduction

This compound is a synthetic small molecule derived from gallic acid, recognized primarily for its role as a potent inhibitor of lactate dehydrogenase (LDH).[1][2] Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[1][2] By targeting both major isoforms of this enzyme, LDH-A and LDH-B, this compound disrupts the metabolic activity of cancer cells, leading to a reduction in glycolysis, decreased ATP production, and subsequent induction of apoptosis and cell cycle arrest.[2] Its ability to hinder cancer cell proliferation has made it a subject of significant interest in oncological research, particularly for endometrial, breast, and liver cancers, as well as Burkitt lymphoma.[3][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for researchers in drug development and cell biology.

Chemical Structure and Properties

This compound's core structure is a pyrano[3,2-c][1]benzopyran-2,6-dione substituted with four hydroxyl groups.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueCitation
IUPAC Name 3,8,9,10-tetrahydroxy-pyrano[3,2-c][1]benzopyran-2,6-dione
CAS Number 568-80-9[5]
Molecular Formula C₁₂H₆O₈[5]
Molecular Weight 278.17 g/mol [5]
Canonical SMILES O=C(OC(C=C1O)=C2OC1=O)C3=C2C(O)=C(O)C(O)=C3[6]
InChI Key VYKVZHXHVUVABA-UHFFFAOYSA-N
Physicochemical Properties

The known physicochemical properties of this compound are detailed in Table 2. It is typically supplied as a yellow to brown crystalline solid.

PropertyValueCitation
Appearance Yellow to brown solid[6]
Purity ≥98% (by HPLC)
Solubility DMSO: ≥ 5 mg/mL (17.97 mM) DMF: ~1.11 mg/mL (4.01 mM) In vivo formulations: Soluble in mixtures of DMSO, PEG300, Tween-80, and saline.[5][6]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]
Spectroscopic Data 1H NMR, 13C NMR, FT-IR, UV-Vis: Specific spectral data is not readily available in the public domain but is referenced in the full text of Manerba et al., 2012.[1]

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of human lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD⁺.[1] It is a potent inhibitor of both the muscle (LDH-A) and heart (LDH-B) isoforms.[1]

Enzyme Inhibition Kinetics

This compound inhibits LDH activity in the micromolar range. The primary mechanism described is the binding to the free enzyme, rather than competing with the substrate (pyruvate) or cofactor (NADH).[1][2] However, some studies also report a competitive inhibition with respect to NADH.[3][4] This suggests a complex interaction that may be dependent on experimental conditions. The reported inhibitory constants (Ki) are summarized in Table 3.

ParameterValueCitation
Ki (LDH-A vs. Pyruvate) 5.46 µM[1]
Ki (LDH-B vs. Pyruvate) 15.06 µM[1]
Cellular Signaling Pathways

The inhibition of LDH by this compound initiates a cascade of downstream cellular events, primarily disrupting cancer cell metabolism and survival signaling.

  • Inhibition of Glycolysis: By blocking the conversion of pyruvate to lactate, this compound causes a bottleneck in the glycolytic pathway. This leads to reduced lactate production and a decrease in the regeneration of NAD⁺, which is essential for maintaining a high glycolytic rate.[7]

  • Disruption of NAD⁺/NADH Balance: The inhibition of LDH leads to a decrease in the cellular pool of NAD⁺.[7] This altered redox balance has significant consequences for NAD⁺-dependent enzymes.[7]

  • Inhibition of Sirtuin-1 (SIRT1): The reduction in available NAD⁺ leads to the inhibition of the NAD⁺-dependent deacetylase SIRT1.[7]

  • Downregulation of c-Myc: SIRT1 is known to regulate the stability and activity of the oncoprotein c-Myc. Inhibition of SIRT1 by the this compound-induced NAD⁺ depletion results in a significant downregulation of c-Myc protein levels.[7] c-Myc is a critical transcription factor that drives the expression of many genes involved in proliferation and metabolism, including LDH-A itself.

  • Induction of Apoptosis: The combination of metabolic stress (reduced ATP) and the downregulation of the pro-survival c-Myc protein triggers the mitochondrial pathway of apoptosis.[4] This is characterized by an increase in cleaved caspase-3 and altered expression of Bcl-2 family proteins.[4]

  • Cell Cycle Arrest and Stress Response: this compound has been shown to induce cell cycle arrest, with the specific phase (G1 or G2) being cell-type dependent.[4] It also promotes an oxidative stress condition in some cancer cells, contributing to its anti-proliferative effects.

The central signaling pathway initiated by this compound is illustrated in the diagram below.

Galloflavin_Pathway cluster_effects Cellular Outcomes This compound This compound LDH Lactate Dehydrogenase (LDH-A & LDH-B) This compound->LDH Inhibits Pyruvate_Lactate Pyruvate to Lactate Conversion Blocked LDH->Pyruvate_Lactate Glycolysis Glycolysis Disrupted Pyruvate_Lactate->Glycolysis NAD_Balance NAD+/NADH Ratio Decreased Pyruvate_Lactate->NAD_Balance ATP ATP Production Decreased Glycolysis->ATP CellCycle Cell Cycle Arrest ATP->CellCycle Required for Proliferation Cell Proliferation Inhibited ATP->Proliferation Required for SIRT1 Sirtuin-1 (SIRT1) Activity Decreased NAD_Balance->SIRT1 Inhibits cMyc c-Myc Protein Downregulated SIRT1->cMyc Inhibits Deacetylation/ Stabilization Apoptosis Apoptosis (Mitochondrial Pathway) cMyc->Apoptosis Suppresses cMyc->CellCycle Drives cMyc->Proliferation Promotes Apoptosis->Proliferation CellCycle->Proliferation LDH_Assay_Workflow A Prepare Reagents (Buffer, Pyruvate, NADH) B Aliquot Reaction Mix into 96-well plate A->B C Add this compound dilutions (and DMSO control) B->C D Add LDH Enzyme to initiate reaction C->D E Read Fluorescence (Ex:340, Em:460) kinetically for 3-5 min D->E F Calculate Reaction Rates & Determine IC50/Ki E->F BioAssay_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed Cells in Culture Plates B Treat with this compound (Dose-Response & Time-Course) A->B C MTT Assay (Viability) B->C D Annexin V / PI (Apoptosis) B->D E PI Staining (Cell Cycle) B->E F Western Blot (Protein Expression) B->F G Calculate IC50 C->G H Quantify Apoptotic Cell Populations D->H I Quantify Cell Cycle Phase Distribution E->I J Quantify Protein Level Changes F->J

References

Galloflavin's Role in Inhibiting Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of galloflavin, a potent inhibitor of lactate dehydrogenase (LDH), and its consequential role in the inhibition of glycolysis. Cancer cells predominantly rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for their energy production and proliferation. Lactate dehydrogenase, a critical enzyme in this pathway, catalyzes the conversion of pyruvate to lactate. By targeting LDH, this compound disrupts the metabolic engine of cancer cells, leading to reduced proliferation, induction of apoptosis, and a shift in cellular energy metabolism. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates.

Introduction

The aberrant metabolism of cancer cells, characterized by a heightened rate of glycolysis even in the presence of ample oxygen, presents a unique therapeutic window. Lactate dehydrogenase (LDH), particularly the LDHA isoform, is frequently overexpressed in various malignancies and is a key driver of the Warburg effect. Inhibition of LDH is a promising strategy to selectively target cancer cells by disrupting their primary ATP production pathway. This compound (NSC 107022) has emerged as a significant small molecule inhibitor of both LDHA and LDHB isoforms.[1][2] This guide will explore the biochemical and cellular consequences of LDH inhibition by this compound, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action of this compound

This compound functions as a potent, non-competitive inhibitor of lactate dehydrogenase.[3] Unlike substrate analogs that compete for the active site, this compound binds to the free enzyme, preventing it from effectively catalyzing the interconversion of pyruvate and lactate.[2][4] This inhibition is not competitive with respect to either the substrate (pyruvate) or the cofactor (NADH).[2][3] By blocking LDH activity, this compound effectively halts the regeneration of NAD+ from NADH, a critical step for maintaining a high glycolytic flux. The resulting decrease in the NAD+/NADH ratio has profound effects on cellular redox balance and the activity of NAD+-dependent enzymes.[5]

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound has been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy comparison.

Table 1: Biochemical Inhibition of Lactate Dehydrogenase by this compound

TargetInhibition Constant (Ki)Reference
Human LDH-A5.46 µM[1][2][6][7]
Human LDH-B15.06 µM[1][2][6][7]

Table 2: Cellular Effects of this compound on Cancer Cell Lines

Cell LineAssayIC50 ValueEffectReference
ECC-1 (Endometrial Cancer)MTT Assay (72h)25 µMInhibition of cell proliferation[8]
Ishikawa (Endometrial Cancer)MTT Assay (72h)43 µMInhibition of cell proliferation[8]
PLC/PRF/5 (Hepatocellular Carcinoma)Not SpecifiedNot SpecifiedDecreased lactate production and ATP synthesis[3][9]
Burkitt Lymphoma CellsCell Growth AssayNot SpecifiedInhibition of cell replication[5]
Breast Cancer Cells (MCF-7, MDA-MB-231, MCF-Tam)Growth Inhibition AssayNot SpecifiedSimilar growth inhibitory effects across cell lines[10][11]

Signaling Pathways Modulated by this compound

The inhibition of LDH by this compound initiates a cascade of downstream signaling events, ultimately leading to decreased cell viability and apoptosis. A key pathway affected is the SIRT1-c-Myc axis. The disruption of the NAD+/NADH balance by this compound leads to the inhibition of the NAD+-dependent deacetylase SIRT1. This, in turn, results in the downregulation of the oncoprotein c-Myc, a critical survival factor for many cancer types.[5] Furthermore, this compound induces apoptosis through the mitochondrial pathway, evidenced by the cleavage of caspase-3 and alterations in the expression of anti-apoptotic proteins BCL-2 and MCL-1.[8]

Galloflavin_Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A NAD NAD+ LDHA LDH-A Lactate->Pyruvate LDH-A NADH NADH This compound This compound This compound->LDHA inhibits NAD_NADH_ratio Decreased NAD+/NADH Ratio LDHA->NAD_NADH_ratio leads to Apoptosis Apoptosis LDHA->Apoptosis induces SIRT1 SIRT1 NAD_NADH_ratio->SIRT1 inhibits cMyc c-Myc (Oncoprotein) SIRT1->cMyc downregulates Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis Bcl2_Mcl1 Decreased BCL-2 & MCL-1 Bcl2_Mcl1->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays Seed_Cells Seed Cancer Cells (e.g., 96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Treatment Incubate (e.g., 16-72h) Treat_this compound->Incubate_Treatment MTT_Assay MTT Assay (Cell Viability) Incubate_Treatment->MTT_Assay Lactate_Assay Lactate Production Assay Incubate_Treatment->Lactate_Assay ATP_Assay Intracellular ATP Assay Incubate_Treatment->ATP_Assay Western_Blot Western Blot (Apoptosis Proteins) Incubate_Treatment->Western_Blot

References

Methodological & Application

Application Notes and Protocols: Galloflavin Lactate Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory activity of galloflavin on lactate dehydrogenase (LDH). The information is intended for professionals in research and drug development who are investigating LDH as a therapeutic target.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in the anaerobic metabolic pathway, catalyzing the reversible conversion of pyruvate to lactate.[1] In many cancer cells, there is a heightened dependence on glycolysis for ATP production, making LDH a promising target for anticancer therapies.[2][3] this compound is a novel inhibitor of both human LDH-A and LDH-B isoforms.[2][4] It exerts its inhibitory effect by binding to the free enzyme, not in competition with the substrate or cofactor.[2][3] This document outlines a detailed protocol to measure the inhibitory activity of this compound on LDH.

Principle of the Assay

The lactate dehydrogenase activity assay is based on the monitoring of the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.[4] The rate of this reaction is determined by measuring the decrease in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD+ does not.[5] Alternatively, a fluorometric method can be used to monitor NADH oxidation.[4] The inhibitory effect of this compound is quantified by comparing the rate of the enzymatic reaction in the presence and absence of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibition of lactate dehydrogenase.

ParameterValue (LDH-A)Value (LDH-B)Reference
Ki (pyruvate)5.46 µM15.06 µM[2][4][6][7]

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of this compound on LDH activity.

Materials and Reagents
  • Human LDH-A (from human liver) or LDH-B (from human heart)[4]

  • This compound

  • Pyruvate[4]

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)[4]

  • Phosphate buffer (100 mM, pH 7.5)[4]

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate (UV-transparent for absorbance reading)

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence (lex= 340 nm, lem =460 nm)[4]

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 7.5): Prepare a 100 mM solution of sodium phosphate and adjust the pH to 7.5.

  • LDH Enzyme Stock Solution: Reconstitute lyophilized LDH in phosphate buffer to a desired stock concentration. The final concentration in the assay will be 0.015 U/mL.[4]

  • Pyruvate Stock Solution: Prepare a stock solution of pyruvate in ultrapure water. The final concentration in the assay will be 1 mM.[4]

  • NADH Stock Solution: Prepare a fresh stock solution of NADH in phosphate buffer. The final concentration in the assay will be 150 µM.[4] Protect the solution from light.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute in phosphate buffer to create a range of working concentrations (e.g., 0-500 µM).[4]

Assay Procedure (Absorbance-Based)
  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, pyruvate (to a final concentration of 1 mM), and NADH (to a final concentration of 150 µM).

  • Set up Microplate:

    • Blank Wells: Add the reaction mix and the corresponding concentration of this compound solvent (DMSO) without the LDH enzyme.

    • Control Wells (No Inhibitor): Add the reaction mix, LDH enzyme (to a final concentration of 0.015 U/mL), and the solvent (DMSO) used for this compound.

    • Test Wells: Add the reaction mix, LDH enzyme (to a final concentration of 0.015 U/mL), and varying concentrations of this compound.

  • Initiate the Reaction: Add the LDH enzyme to the control and test wells to start the reaction.

  • Measure Absorbance: Immediately place the microplate in a plate reader and measure the absorbance at 340 nm every 30 seconds for a period of 3-5 minutes.[4]

  • Data Analysis:

    • Calculate the rate of NADH oxidation by determining the slope of the linear portion of the absorbance vs. time graph (ΔA340/min).

    • Correct the rates of the test and control wells by subtracting the rate of the blank wells.

    • Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, LDH, Pyruvate, NADH, this compound) mix Prepare Reaction Mix (Buffer, Pyruvate, NADH) prep_reagents->mix plate Pipette into 96-well Plate (Blank, Control, Test) mix->plate initiate Initiate Reaction (Add LDH) plate->initiate read Measure Absorbance at 340 nm initiate->read analyze Calculate Reaction Rates & Percent Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for the this compound LDH Activity Assay.

LDH Catalytic Cycle and Inhibition by this compound

G cluster_cycle LDH Catalytic Cycle cluster_inhibition Inhibition by this compound LDH LDH (Free Enzyme) LDH_Pyruvate_NADH LDH-Pyruvate-NADH Complex LDH_this compound Inactive LDH-Galloflavin Complex LDH->LDH_this compound Binds Pyruvate Pyruvate Pyruvate->LDH_Pyruvate_NADH Binds NADH NADH NADH->LDH_Pyruvate_NADH Binds LDH_Pyruvate_NADH->LDH Regenerates Lactate Lactate LDH_Pyruvate_NADH->Lactate Releases NAD NAD+ LDH_Pyruvate_NADH->NAD Releases This compound This compound This compound->LDH_this compound

Caption: this compound inhibits LDH by binding to the free enzyme.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1] Many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect." By targeting LDH, this compound disrupts the metabolic processes of cancer cells, leading to reduced proliferation and increased cell death.[2] These application notes provide a comprehensive guide to using this compound in cancer cell line research, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.

Recommended Concentrations of this compound

The optimal concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. The following tables summarize effective concentrations reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 Value (µM)Citation
ECC-1Endometrial Cancer25[3]
IshikawaEndometrial Cancer43[3]
Primary Endometrial Cancer CulturesEndometrial Cancer20-53[3][4]

Table 2: Effective Concentrations of this compound for Various Biological Effects

Cell LineCancer TypeConcentration (µM)Observed EffectCitation
SW480Colorectal Cancer5 - 15Inhibition of cell viability, migration, and invasion[5][6]
6606PDAPancreatic Cancer5 - 20Inhibition of proliferation[7]
MIA PaCa-2Pancreatic Cancer5 - 20Inhibition of proliferation[7]
6606PDAPancreatic Cancer80Significant induction of cell death[7]
ECC-1, IshikawaEndometrial CancerVariousReduced LDHA activity, decreased colony formation[3]
PLC/PRF/5Hepatocellular CarcinomaNot specifiedInduction of cell death[2][8]
MCF-7, MDA-MB-231, MCF-TamBreast CancerNot specifiedGrowth inhibition[2][9]
OVCAR-3Ovarian CancerNot specifiedReduced cell survival[10]

Mechanism of Action

This compound functions as a novel inhibitor of both lactate dehydrogenase-A (LDH-A) and LDH-B isoforms.[8][11] It binds to the free enzyme, rather than competing with the substrate (pyruvate) or cofactor (NADH).[8][11] This inhibition blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. The disruption of glycolysis leads to a reduction in ATP production, increased reactive oxygen species (ROS) generation, and ultimately, the induction of apoptosis (programmed cell death).[2][3][8]

References

Measuring the Effects of Galloflavin on Cell Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the effects of Galloflavin, a potent inhibitor of lactate dehydrogenase (LDH), on cell viability. This compound has emerged as a promising compound in cancer research due to its ability to disrupt cellular metabolism and induce apoptosis in various cancer cell lines.

Introduction to this compound

This compound is a small molecule that inhibits both LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with its substrate or cofactor.[1] This inhibition disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1][2] Cancer cells often rely on this pathway for energy production, even in the presence of oxygen (the Warburg effect). By blocking glycolysis and subsequent ATP production, this compound can selectively induce cell death in cancer cells, primarily through the activation of the mitochondrial apoptosis pathway.[1][3][4] Its anti-tumor activity has been observed in various cancer types, including endometrial, breast, and Burkitt lymphoma.[4][5][6]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Endometrial Cancer Cells

Cell Line/CultureIC50 Value (µM)Treatment Duration (hours)
ECC-12572
Ishikawa4372
Primary Endometrial Cancer Cultures20-5372

Data sourced from a study on the anti-tumor effects of this compound in endometrial cancer cells.[4]

Key Experimental Protocols

Detailed methodologies for assessing the impact of this compound on cell viability are provided below.

Cell Viability Measurement using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][7]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Detection using Annexin V/PI Staining

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Galloflavin_Signaling_Pathway This compound This compound LDH Lactate Dehydrogenase (LDH-A & LDH-B) This compound->LDH inhibits Apoptosis Apoptosis This compound->Apoptosis induces cMyc c-Myc This compound->cMyc downregulates (Endometrial, Colorectal) ER_alpha ERα Signaling This compound->ER_alpha downregulates (MCF-7) Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress induces (MDA-MB-231) NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits (Colorectal) Glycolysis Glycolysis LDH->Glycolysis catalyzes Sirt1 Sirtuin-1 LDH->Sirt1 maintains NAD+ for NAD NAD+ LDH->NAD regenerates ATP ATP Production Glycolysis->ATP leads to ATP->Apoptosis prevents Sirt1->cMyc stabilizes

Caption: this compound's multifaceted impact on cancer cell signaling pathways.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50 calculation, Apoptosis quantification) viability_assay->data_analysis apoptosis_assay->data_analysis end End: Determine this compound Efficacy data_analysis->end

Caption: Workflow for evaluating this compound's effect on cell viability.

References

Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Genetic Sensitizers to Galloflavin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3][4] By blocking the conversion of pyruvate to lactate, this compound disrupts ATP production in cancer cells that heavily rely on glycolysis, a phenomenon known as the Warburg effect.[3][4] While this compound shows promise as an anti-cancer agent, identifying synergistic drug combinations can enhance its therapeutic efficacy and overcome potential resistance mechanisms.[5][6][7] This application note describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound treatment. Such a screen can uncover novel drug targets and provide insights into the complex interplay of metabolic and cell survival pathways.[8][9][10]

Signaling Pathways and Experimental Rationale

This compound's primary mechanism of action is the inhibition of both LDH-A and LDH-B isoforms, leading to a reduction in glycolysis and ATP synthesis.[1][2][3][4] This disruption of a key metabolic pathway can induce apoptosis and inhibit cancer cell proliferation.[3][4] A CRISPR-Cas9 screen can identify genes in parallel or compensatory pathways whose knockout, in combination with this compound treatment, leads to synthetic lethality. For instance, genes involved in alternative energy-producing pathways, such as fatty acid oxidation or glutaminolysis, or genes that regulate apoptosis and cell cycle progression, could be potential synergistic targets.

cluster_glycolysis Glycolysis cluster_this compound Drug Action cluster_cell_processes Cellular Processes cluster_crispr CRISPR Screen Goal Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A/B TCA Cycle TCA Cycle Pyruvate->TCA Cycle ATP Production ATP Production Lactate->ATP Production Apoptosis Apoptosis Lactate->Apoptosis Inhibition of LDH induces apoptosis This compound This compound This compound->Lactate Inhibits Cell Proliferation Cell Proliferation ATP Production->Cell Proliferation Metabolic Homeostasis Metabolic Homeostasis ATP Production->Metabolic Homeostasis Synergistic Gene Knockout Synergistic Gene Knockout Synergistic Gene Knockout->Metabolic Homeostasis Disrupts Synergistic Gene Knockout->Apoptosis Promotes Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation Oxidative Phosphorylation->ATP Production

Figure 1: this compound's mechanism and CRISPR screen rationale.

Experimental Protocols

This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes that synergize with this compound.

Cell Line and Reagent Preparation
  • Cell Line: A cancer cell line highly dependent on glycolysis, such as the triple-negative breast cancer cell line MDA-MB-231, is recommended.

  • CRISPR Library: A genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2) containing single guide RNAs (sgRNAs) targeting all protein-coding genes.

  • Reagents: Lentiviral packaging plasmids, transfection reagent, polybrene, puromycin, this compound, cell culture media, and supplements.

Lentivirus Production
  • Co-transfect HEK293T cells with the CRISPR library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer the lentiviral library on the target cancer cell line to determine the optimal multiplicity of infection (MOI).

CRISPR Library Transduction
  • Seed the target cells (e.g., MDA-MB-231) in large culture flasks.

  • Transduce the cells with the lentiviral CRISPR library at a low MOI (e.g., 0.3) to ensure that most cells receive a single sgRNA.

  • Add polybrene to enhance transduction efficiency.

  • Select for transduced cells using puromycin. The concentration of puromycin should be determined from a kill curve performed on the parental cell line.

This compound Treatment
  • After puromycin selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a sub-lethal dose of this compound. The IC20 (concentration that inhibits 20% of cell growth) is a good starting point to identify sensitizers.

  • Culture the cells for 14-21 days, ensuring that the cell population is passaged at a density that maintains a high representation of the CRISPR library.

Genomic DNA Extraction and sgRNA Sequencing
  • Harvest cells from both the control and this compound-treated populations at the end of the experiment.

  • Extract genomic DNA from both cell populations.

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Perform next-generation sequencing (NGS) of the PCR amplicons to determine the relative abundance of each sgRNA in both populations.

Data Analysis
  • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Use software such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.

  • Rank genes based on the depletion of their corresponding sgRNAs. Genes with multiple significantly depleted sgRNAs are considered high-confidence hits.

cluster_setup Screen Setup cluster_selection Selection and Treatment cluster_analysis Analysis Lentiviral CRISPR Library Lentiviral CRISPR Library Transduction of Cancer Cells Transduction of Cancer Cells Lentiviral CRISPR Library->Transduction of Cancer Cells Puromycin Selection Puromycin Selection Transduction of Cancer Cells->Puromycin Selection Cancer Cells Cancer Cells Cancer Cells->Transduction of Cancer Cells Split Population Split Population Puromycin Selection->Split Population Control (Vehicle) Control (Vehicle) Split Population->Control (Vehicle) Treatment (this compound) Treatment (this compound) Split Population->Treatment (this compound) Genomic DNA Extraction Genomic DNA Extraction Control (Vehicle)->Genomic DNA Extraction Treatment (this compound)->Genomic DNA Extraction sgRNA Amplification & Sequencing sgRNA Amplification & Sequencing Genomic DNA Extraction->sgRNA Amplification & Sequencing Data Analysis (MAGeCK) Data Analysis (MAGeCK) sgRNA Amplification & Sequencing->Data Analysis (MAGeCK) Identify Depleted sgRNAs Identify Depleted sgRNAs Data Analysis (MAGeCK)->Identify Depleted sgRNAs Hit Gene Identification Hit Gene Identification Identify Depleted sgRNAs->Hit Gene Identification

Figure 2: Experimental workflow for the CRISPR screen.

Results

The following tables present hypothetical data from a CRISPR screen to identify genes that synergize with this compound in MDA-MB-231 cells.

Table 1: Top 10 Gene Hits from CRISPR Screen
Gene SymbolDescriptionLog2 Fold Change (this compound/Control)p-value
CPT1ACarnitine Palmitoyltransferase 1A-3.21.5e-8
G6PDGlucose-6-Phosphate Dehydrogenase-2.93.1e-8
BCL2L1BCL2-Like 1 (Bcl-xL)-2.78.9e-8
SLC1A5Solute Carrier Family 1 Member 5-2.51.2e-7
PARP1Poly(ADP-ribose) Polymerase 1-2.34.5e-7
HK2Hexokinase 2-2.19.8e-7
MDM2MDM2 Proto-Oncogene-2.01.5e-6
HIF1AHypoxia Inducible Factor 1 Subunit Alpha-1.93.2e-6
SLC7A11Solute Carrier Family 7 Member 11-1.86.7e-6
ATG7Autophagy Related 7-1.79.1e-6
Table 2: Validation of Top Gene Hits
Gene KnockoutCell Viability (% of Control) - this compoundSynergistic Effect
CPT1A25%Strong
G6PD35%Strong
BCL2L142%Moderate
SLC1A548%Moderate

Discussion

The hypothetical results of this CRISPR-Cas9 screen identify several promising gene candidates whose knockout sensitizes cancer cells to this compound treatment. The top hits are involved in key cellular processes that, when disrupted alongside glycolysis inhibition, may lead to synthetic lethality.

  • CPT1A is a key enzyme in fatty acid oxidation, an alternative energy source for cancer cells. Its knockout may prevent cells from compensating for the glycolytic blockade by this compound.

  • G6PD is the rate-limiting enzyme of the pentose phosphate pathway (PPP), which is crucial for producing NADPH and protecting against oxidative stress. Inhibiting the PPP could exacerbate the metabolic stress induced by this compound.

  • BCL2L1 (Bcl-xL) is an anti-apoptotic protein. Its depletion would lower the threshold for apoptosis, making cells more susceptible to this compound-induced cell death.

  • SLC1A5 is a glutamine transporter. Blocking glutamine uptake would inhibit glutaminolysis, another important metabolic pathway for cancer cell survival.

These findings suggest that combining this compound with inhibitors of these identified targets could be a promising therapeutic strategy. Further validation of these hits in preclinical models is warranted to confirm their synergistic potential. This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to uncover novel combination therapies with this compound.

References

Troubleshooting & Optimization

Improving Galloflavin solubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the preparation of galloflavin solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution when I add it to my aqueous buffer?

This compound is sparingly soluble in aqueous buffers. Direct addition of solid this compound to an aqueous solution will likely result in poor dissolution and precipitation. To achieve the desired concentration in an aqueous medium, it is crucial to first dissolve the this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it with your aqueous buffer of choice.[1] For maximum solubility, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it.[1]

Q2: What is the maximum concentration of this compound I can achieve in an aqueous solution?

The achievable concentration of this compound in a primarily aqueous solution is limited. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1] For in vivo studies, specific co-solvent formulations are required to reach higher concentrations. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q3: I'm seeing phase separation or precipitation even when using co-solvents for my in vivo formulation. What should I do?

If you observe precipitation or phase separation during the preparation of your this compound formulation, gentle heating and/or sonication can be used to aid dissolution.[2] It is also critical to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[3][4] Preparing fresh solutions for immediate use is highly recommended for in vivo experiments.[2]

Q4: Can I improve the aqueous solubility of this compound without using a high percentage of organic co-solvents?

Yes, several advanced formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods include:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[5]

  • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can improve its dissolution rate.[6]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can enhance its solubility and dissolution.[7]

These techniques require specific experimental optimization for this compound.

Troubleshooting Guides

Issue 1: Difficulty Dissolving Solid this compound

Problem: The solid this compound powder is not dissolving in the intended solvent.

Troubleshooting Steps:

  • Verify Solvent Choice: this compound is readily soluble in organic solvents like DMSO and dimethylformamide (DMF), with a solubility of approximately 12 mg/mL in these solvents.[1] It is insoluble in water and ethanol.[3]

  • Use Fresh, Anhydrous Solvents: Moisture-absorbing solvents like DMSO can have reduced solvating power. Always use fresh, newly opened DMSO for the best results.[2][3]

  • Apply Physical Methods: Use a vortex mixer, sonication, or a warm water bath to aid dissolution.[3] For DMSO, warming to 60°C can be effective.[2]

  • Prepare a Stock Solution: It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent (e.g., 10 mM in DMSO) before further dilution.[2]

Issue 2: Precipitation Upon Dilution in Aqueous Media

Problem: this compound precipitates when the DMSO stock solution is diluted with an aqueous buffer (e.g., PBS, cell culture media).

Troubleshooting Steps:

  • Control Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent toxicity. If a higher concentration is necessary, a solvent-only control group should be included in the experiment.[4]

  • Use a Co-Solvent System: For higher aqueous concentrations, especially for in vivo studies, a multi-component solvent system is necessary. Refer to the detailed protocols in the "Experimental Protocols" section below.

  • Dilute Slowly with Stirring: When adding the DMSO stock to the aqueous buffer, do so dropwise while gently stirring or vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Check pH of the Aqueous Buffer: Although specific data on the pH-solubility profile of this compound is limited, the solubility of similar flavonoid compounds can be pH-dependent. Ensure the pH of your buffer is compatible with your experimental needs and consider that solubility might vary at different pH values.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO~12 mg/mL[1]~43.1 mMUse fresh, anhydrous DMSO. Heating and sonication can aid dissolution.[2][3]
Dimethylformamide (DMF)~12 mg/mL[1]~43.1 mMSonication is recommended.[4]
WaterInsoluble[3]-
EthanolInsoluble[3]-
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]~1.8 mMDo not store for more than one day.[1]
Table 2: Co-Solvent Formulations for In Vitro and In Vivo Studies
Formulation Composition (v/v)Achievable ConcentrationSolution TypeRecommended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL (≥ 1.80 mM)[2]Clear SolutionIn vivo
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.5 mg/mL (≥ 1.80 mM)[2]Clear SolutionIn vivo
10% DMSO, 90% Corn Oil0.5 mg/mL (1.80 mM)[2]Suspended SolutionIn vivo (Oral/Intraperitoneal)
50% PEG300, 50% Saline25 mg/mL (89.87 mM)[2]Suspended SolutionIn vivo

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weigh out the required amount of solid this compound (Molecular Weight: 278.17 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Facilitate dissolution by vortexing, sonicating, and/or warming the solution to 60°C until the solid is completely dissolved.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Clear Solution)

This protocol is based on a final volume of 1 mL.

  • Prepare a 5.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 5.0 mg/mL this compound stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline and mix thoroughly.

  • This will result in a clear solution with a final this compound concentration of ≥ 0.5 mg/mL.[2] It is recommended to prepare this formulation fresh on the day of use.[2]

Protocol 3: General Procedure for Cyclodextrin Complexation

This is a general method that requires optimization for this compound.

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).

  • Add an excess amount of solid this compound to the cyclodextrin solution.

  • Stir the suspension at a constant temperature for 24-48 hours to allow for equilibration.

  • After equilibration, filter the suspension to remove the undissolved this compound.

  • The concentration of this compound in the clear filtrate can be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation In Vivo Formulation galloflavin_solid This compound (Solid) dissolve Dissolve (Vortex, Sonicate, Heat) galloflavin_solid->dissolve dmso Anhydrous DMSO dmso->dissolve stock_solution Concentrated Stock (e.g., 10 mM in DMSO) dissolve->stock_solution add_peg Add PEG300 & Mix stock_solution->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Add Saline & Mix add_tween->add_saline final_solution Final Clear Solution (≥ 0.5 mg/mL) add_saline->final_solution

Caption: Workflow for preparing a this compound solution for in vivo experiments.

signaling_pathway cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Production Glycolysis->ATP LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate Proliferation Cell Proliferation ATP->Proliferation This compound This compound This compound->LDH Inhibition

Caption: this compound inhibits Lactate Dehydrogenase (LDH), blocking glycolysis and ATP production.[2][8][9]

Caption: Troubleshooting flowchart for common this compound solubility issues.

References

Galloflavin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Galloflavin in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a potent inhibitor of lactate dehydrogenase (LDH), an essential enzyme in anaerobic glycolysis.[1] It inhibits both LDH-A and LDH-B isoforms, thereby blocking the conversion of pyruvate to lactate.[1] This disruption of glycolysis leads to decreased ATP production and can induce apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared. Due to its chemical nature, warming the solution to 60°C and sonication may be necessary to ensure complete dissolution.[1]

Q3: How should I store this compound stock solutions?

Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q5: Are there any known stability issues with this compound in cell culture media?

While specific studies on the stability of this compound in various cell culture media are limited, its flavonoid-like structure suggests potential susceptibility to degradation under certain conditions.[2][3] Factors such as light exposure, pH of the media, and interactions with media components could affect its stability and activity over time. It is recommended to prepare fresh working solutions of this compound in media for each experiment.[1]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, with a focus on stability-related issues.

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect. 1. Degradation of this compound in stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the stock solution. 2. Instability in cell culture media: this compound may be degrading in the media during the course of the experiment. 3. Interaction with media components: Components in the serum or media supplements may be inactivating this compound.1. Prepare fresh stock solutions from powder. Aliquot new stocks to minimize freeze-thaw cycles. 2. Prepare fresh working solutions of this compound in media immediately before each experiment. Consider reducing the incubation time if significant degradation is suspected. 3. If using serum, consider reducing the serum concentration or switching to a serum-free media for the duration of the treatment. Perform a control experiment to test the effect of serum on this compound's activity.
Precipitate forms in the cell culture media after adding this compound. 1. Poor solubility at the working concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture media. 2. Interaction with media components: this compound may be precipitating with salts or other components in the media.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells. If precipitation persists, consider lowering the working concentration of this compound. 2. Prepare the working solution by adding the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.
High background in LDH release assays. 1. Inherent LDH activity in serum: Animal serum used to supplement cell culture media contains endogenous LDH, which can lead to high background signals.[1] 2. Over-pipetting during cell plating: Vigorous pipetting can cause premature cell lysis and release of LDH.1. Reduce the serum concentration in your culture media to 1-5%.[1] Always include a media-only background control in your assay. 2. Handle cell suspensions gently during plating and other manipulations.
Color change observed in the this compound-containing media. 1. pH indicator change: Cellular metabolic activity can alter the pH of the media, leading to a color change of the phenol red indicator. 2. Potential degradation of this compound: As a flavonoid-like compound, this compound may undergo photo-oxidation or other degradation pathways that could result in a color change.1. Monitor the color of your vehicle control wells. If a similar color change is observed, it is likely due to normal cellular metabolism. 2. Protect your plates from light by keeping them in the incubator and minimizing exposure during observation. If a distinct color change only occurs in the this compound-treated wells, it may indicate compound degradation.

Data Presentation

Table 1: Storage Recommendations for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Storage Duration
Powder--20°C3 years
4°C2 years
Stock SolutionDMSO-20°C1 month
-80°C6 months
Working SolutionCell Culture Media37°C (in incubator)Prepare fresh for each experiment

Data synthesized from supplier recommendations.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using a Bioassay

This protocol provides a method to empirically determine the stability of this compound in your specific cell culture media over time.

  • Prepare a fresh stock solution of this compound in DMSO.

  • Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration. Also, prepare a vehicle control (media with the same final concentration of DMSO).

  • Incubate the this compound working solution and the vehicle control under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free plate for different durations (e.g., 0, 2, 4, 8, 12, and 24 hours). Protect the plate from light.

  • At each time point, collect an aliquot of the pre-incubated this compound solution and the vehicle control.

  • Seed your target cells in a 96-well plate at a predetermined optimal density.

  • Treat the cells with the collected aliquots of the pre-incubated this compound solutions and vehicle controls.

  • Incubate the cells for a period sufficient to observe a biological effect (e.g., 24-72 hours).

  • Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.

  • Compare the biological activity of the this compound solutions pre-incubated for different durations. A decrease in potency over time indicates instability in the cell culture media.

Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay for this compound Inhibition

This protocol outlines a general method to confirm the inhibitory activity of this compound on LDH.

  • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Prepare solutions of NADH (e.g., 150 µM) and pyruvate (e.g., 1 mM) in the reaction buffer.

  • Prepare a solution of LDH enzyme in the reaction buffer.

  • In a 96-well plate, add the following to each well:

    • Reaction buffer

    • NADH solution

    • This compound solution at various concentrations (or DMSO for control)

  • Initiate the reaction by adding the LDH enzyme solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.

  • Calculate the rate of reaction for each this compound concentration and determine the IC50 value.

Visualizations

Galloflavin_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA LDH Lactate Dehydrogenase (LDH-A/B) Pyruvate->LDH NADH Lactate Lactate Krebs TCA Cycle & Oxidative Phosphorylation AcetylCoA->Krebs ATP_Krebs ATP Krebs->ATP_Krebs LDH->Lactate NAD+ Reduced_ATP Reduced ATP Production LDH->Reduced_ATP This compound This compound This compound->LDH Inhibition Apoptosis Apoptosis Reduced_ATP->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the glycolytic pathway.

References

Troubleshooting Galloflavin precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for galloflavin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility and precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of lactate dehydrogenase (LDH), targeting both the A and B isoforms of the enzyme.[1][2] Its inhibitory action is non-competitive with respect to the substrate (pyruvate) and cofactor (NADH), meaning it binds to the free enzyme.[2][3] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This leads to a reduction in ATP production, which can hinder the proliferation of cancer cells that rely on this metabolic pathway.[4][5][6]

Q2: What are the general solubility properties of this compound?

This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 12 mg/mL in these solvents.[1] For experimental use in aqueous systems, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[1]

Q3: How should this compound be stored?

This compound powder is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for one month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][7] Aqueous working solutions are not recommended for storage for more than one day and should ideally be prepared fresh before use.[1][4]

Troubleshooting Guide: this compound Precipitation in Buffers

One of the most common challenges encountered when working with this compound is its tendency to precipitate out of aqueous solutions. This guide provides a systematic approach to troubleshooting and preventing this issue.

Q4: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What could be the cause and how can I fix it?

Precipitation upon dilution into an aqueous buffer is a common issue due to the poor aqueous solubility of this compound. Several factors can contribute to this, and the following steps can help you troubleshoot the problem.

Troubleshooting Workflow

Galloflavin_Precipitation_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution Strategies cluster_3 Outcome start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO percentage too low? check_concentration->check_dmso No lower_concentration Lower the final this compound concentration check_concentration->lower_concentration Yes increase_dmso Increase the final DMSO percentage (typically ≤ 0.1% for cell-based assays) check_dmso->increase_dmso Yes use_cosolvents Use a co-solvent system check_dmso->use_cosolvents No success Clear Solution lower_concentration->success increase_dmso->success heat_sonicate Apply gentle heating and/or sonication use_cosolvents->heat_sonicate heat_sonicate->success

Caption: Troubleshooting workflow for this compound precipitation.

Q5: What are the recommended solvent systems to improve this compound solubility?

For experiments requiring higher concentrations of this compound in aqueous media, co-solvent systems can be employed. The following table summarizes solubility data for this compound in various solvents and formulations.

Solvent/FormulationSolubilityReference
DMSO~12 mg/mL[1]
Dimethylformamide (DMF)~12 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.5 mg/mL[4]
10% DMSO, 90% Corn Oil0.5 mg/mL (Suspension)[4]

Q6: Are there any specific protocols for preparing this compound solutions?

Yes, here are detailed protocols for preparing this compound solutions for both in vitro and in vivo experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[4][7]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][7]

Protocol 2: Preparation of a Clear Aqueous Working Solution using a Co-solvent System

This protocol is adapted for preparing a 0.5 mg/mL working solution.

  • Prepare a 5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 5 mg/mL this compound stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.[4]

  • This should result in a clear solution. If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied.[4] It is recommended to use this working solution immediately.[4]

Q7: How does this compound's inhibition of LDH affect cellular metabolism?

This compound's primary role is to inhibit lactate dehydrogenase (LDH), which is a key enzyme in the final step of anaerobic glycolysis. The following diagram illustrates the signaling pathway affected by this compound.

Galloflavin_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_krebs TCA Cycle & Oxidative Phosphorylation cluster_fermentation Anaerobic Respiration cluster_inhibitor Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle Pyruvate->TCA Aerobic Conditions Lactate Lactate Pyruvate->Lactate Anaerobic Conditions ATP_glycolysis ATP Pyruvate->ATP_glycolysis ATP_oxphos ATP TCA->ATP_oxphos Lactate->Pyruvate LDH Lactate Dehydrogenase (LDH) This compound This compound This compound->LDH Inhibits

Caption: this compound's mechanism of action via LDH inhibition.

By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate. This is particularly impactful in cancer cells that exhibit the Warburg effect, where there is a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen.[8] The inhibition of LDH leads to a decrease in ATP production from glycolysis and can induce apoptosis in cancer cells.[2][6]

References

How to minimize Galloflavin toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Galloflavin toxicity in normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel inhibitor of lactate dehydrogenase (LDH), targeting both LDH-A and LDH-B isoforms.[1][2][3][4][5] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis.[2] This disruption of glycolysis leads to decreased ATP production and can induce apoptosis in cancer cells, which are often highly dependent on this metabolic pathway.[1][2][6][7][8]

Q2: Is this compound expected to be toxic to normal, non-cancerous cells?

Studies have suggested that this compound exhibits selective toxicity towards cancer cells. This is primarily because many cancer cells rely heavily on aerobic glycolysis (the Warburg effect) for energy production, making them more vulnerable to LDH inhibition.[9] In contrast, normal cells typically utilize mitochondrial oxidative phosphorylation for energy, which is not directly targeted by this compound.[2] In vitro studies have shown this compound to be nontoxic to human lymphoblasts and lymphocytes.[8] A toxicity study also indicated that it did not cause fatal effects in mice when administered at a maximum dose of 400 mg/kg.[8][10]

Q3: What are the known off-target effects of this compound?

Currently, the primary described biochemical effect of this compound is the inhibition of lactate dehydrogenase.[2] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out. Some studies suggest its involvement in multiple signaling pathways that regulate metabolism, cell cycle, apoptosis, and cell stress.[7][11]

Troubleshooting Guide

Issue 1: Observed toxicity in normal cell lines at expected effective concentrations.

  • Possible Cause 1: High dependence of the specific normal cell type on glycolysis.

    • Troubleshooting Step: Assess the metabolic profile of your normal cell line. Certain highly proliferative or specialized normal cells may exhibit higher rates of glycolysis than others.

    • Recommendation: Compare the glycolytic rate (e.g., by measuring lactate production or glucose uptake) of your normal cells to your cancer cell model. If the normal cells are highly glycolytic, consider using a lower concentration of this compound or a shorter exposure time.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Step: Investigate the expression of potential off-target proteins in your normal cell line.

    • Recommendation: Perform pathway analysis (e.g., Western blotting for key signaling proteins) to determine if this compound is unintentionally affecting other cellular processes.

  • Possible Cause 3: Impurities in the this compound compound.

    • Troubleshooting Step: Verify the purity of your this compound stock.

    • Recommendation: Use a high-purity grade of this compound (≥98%) and ensure proper storage to prevent degradation.[4]

Issue 2: Inconsistent results or lack of reproducibility in toxicity assays.

  • Possible Cause 1: Variability in cell culture conditions.

    • Troubleshooting Step: Standardize all cell culture parameters.

    • Recommendation: Ensure consistent cell density, passage number, and media composition for all experiments.

  • Possible Cause 2: Issues with this compound solubility and stability.

    • Troubleshooting Step: Prepare fresh this compound solutions for each experiment.

    • Recommendation: this compound is soluble in DMSO.[4] Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in your cell culture medium immediately before use. Sonication may be recommended to aid dissolution.[12]

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound from various studies.

ParameterTarget/Cell LineValueReference
Ki LDH-A5.46 µM[1][2][3][4][7]
LDH-B15.06 µM[1][2][4][7]
IC50 ECC-1 (Endometrial Cancer)25 µM[11]
Ishikawa (Endometrial Cancer)43 µM[11]
Primary Endometrial Cancer Cultures20-53 µM[10][11]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from studies evaluating the effect of this compound on cancer cell proliferation.[11]

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay

This protocol is based on the methodology used to confirm this compound's inhibitory effect.[1]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add purified LDH-A or LDH-B enzyme and varying concentrations of this compound.

  • Initiate Reaction: Add the reaction mixture to the wells to start the reaction.

  • Measurement: Monitor the decrease in NADH fluorescence (excitation = 340 nm, emission = 460 nm) over time (e.g., 3 minutes) using a fluorescence plate reader.

  • Analysis: Calculate the rate of NADH oxidation to determine LDH activity. Compare the activity in the presence of this compound to the control to determine the inhibitory effect.

Visualizations

Galloflavin_Mechanism_of_Action cluster_glycolysis Aerobic Glycolysis in Cancer Cells cluster_effects Downstream Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A This compound This compound LDH_A LDH-A This compound->LDH_A Inhibits ATP_depletion ATP Depletion LDH_A->ATP_depletion Leads to Apoptosis Apoptosis ATP_depletion->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow Start Toxicity observed in normal cells Check_Metabolism Assess glycolytic rate of normal cells Start->Check_Metabolism High_Glycolysis High Glycolysis? Check_Metabolism->High_Glycolysis Reduce_Dose Reduce this compound concentration or exposure time High_Glycolysis->Reduce_Dose Yes Check_Off_Target Investigate off-target effects (e.g., pathway analysis) High_Glycolysis->Check_Off_Target No Check_Purity Verify this compound purity and preparation Check_Off_Target->Check_Purity

Caption: Troubleshooting workflow for unexpected this compound toxicity.

References

Mitigating batch-to-batch variability of Galloflavin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galloflavin. The information is designed to help mitigate issues arising from batch-to-batch variability and ensure the consistency and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound inconsistent across different batches?

Batch-to-batch variability is a common issue with synthesized small molecules and can stem from several factors:

  • Purity Differences: Different synthesis batches can yield varying purity levels. Even small amounts of impurities can have off-target effects or alter the compound's activity. Commercial suppliers often provide a range for purity (e.g., ≥95% or ≥98%), meaning the exact percentage can differ between lots.[1][2]

  • Presence of Impurities: The nature of impurities may differ between batches due to variations in the synthesis or purification process.[3] These structurally related byproducts could have their own biological activities, leading to unexpected results.

  • Solubility Issues: this compound has variable reported solubility in common solvents like DMSO.[2][4][5] Inconsistent dissolution can lead to inaccurate final concentrations in your assays. A new batch may require different conditions (e.g., sonication, warming) to fully dissolve.[5][6]

  • Degradation: Improper storage or handling can lead to degradation of the compound. Stock solutions of this compound are best stored at -80°C for long-term use, while aqueous working solutions are not recommended for storage beyond one day.[2][7]

Q2: My new batch of this compound has a different color or crystalline form. Should I be concerned?

Yes, this could be a cause for concern. A change in physical appearance, such as color (from light yellow to dark yellow) or crystal structure, can indicate differences in purity, the presence of impurities, a different salt form, or polymorphism. These changes can affect the compound's solubility, stability, and ultimately, its biological activity. It is highly recommended to perform quality control checks on the new batch before use.

Q3: I'm observing a lower-than-expected potency (e.g., higher IC50) with a new lot of this compound. What steps should I take?

If you observe a drop in potency, a systematic troubleshooting approach is recommended.

  • Confirm Concentration: Ensure the stock solution was prepared correctly. Given the wide range of reported solubilities, verify that the compound is fully dissolved.

  • Assess Purity: Use an analytical technique like HPLC to check the purity of the new batch and compare it to previous lots if possible (see Protocol 1).

  • Verify Identity: Confirm the identity of the compound using a method like LC-MS to ensure the primary component matches the expected molecular weight of this compound (278.17 g/mol ).[5][6]

  • Perform a Functional Assay: Test the new batch in a standardized in vitro lactate dehydrogenase (LDH) activity assay alongside a trusted reference or previous batch to directly compare inhibitory activity (see Protocol 3).[4][8]

Q4: What is the best practice for dissolving and storing this compound to minimize variability?

To ensure consistency, follow a standardized procedure for solution preparation and storage:

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in 100% DMSO.[2] Sonication or gentle warming may be required to ensure complete dissolution.[5]

  • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[5]

  • Storage: For long-term storage (up to a year), keep the DMSO stock aliquots at -80°C.[4][5] For short-term storage (up to one month), -20°C is acceptable.[4][7]

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock into your desired buffer or cell culture medium. Due to this compound's poor aqueous solubility, do not store aqueous solutions for more than one day.[2]

Quantitative Data Summary

Batch-to-batch variability can be reflected in the wide range of reported physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 568-80-9 [2][6][9]
Molecular Formula C₁₂H₆O₈ [2][6]
Molecular Weight 278.17 g/mol [4][5][6]

| Appearance | Crystalline Solid, Yellow Solid |[2][5] |

Table 2: Reported Purity and Inhibitory Constants (Kᵢ) for this compound

Parameter Reported Value(s) Source(s)
Purity ≥95%, ≥98%, 97.47%, 99.21% [1][2][4][5]
Kᵢ for LDH-A 5.46 µM [4][10]

| Kᵢ for LDH-B | 15.06 µM - 15.1 µM |[1][4][7][10] |

Table 3: Reported Solubility of this compound in Common Solvents

Solvent Reported Solubility Source(s)
DMSO 2 mg/mL, 5 mM (~1.4 mg/mL), 12 mg/mL, 55 mg/mL [1][2][4][5]
Dimethylformamide (DMF) 1.11 mg/mL, 12 mg/mL [2][5]
DMSO:PBS (1:1, pH 7.2) ~0.5 mg/mL [2]

| Water | Insoluble |[8] |

Experimental Protocols for Quality Control

Protocol 1: QC of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of a this compound sample.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute 1:10 in the mobile phase A/B (50:50) mixture.

  • HPLC System & Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute.

    • Hold at 5% B for 4 minutes to re-equilibrate.

  • Detection: Use a UV detector set to 259 nm and 379 nm.[2]

  • Analysis: Purity is calculated based on the area of the main this compound peak relative to the total area of all peaks in the chromatogram. Significant secondary peaks may indicate impurities.

Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)

This method confirms that the molecular weight of the compound in the sample matches that of this compound.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Employ the HPLC method described in Protocol 1.

  • Mass Spectrometry:

    • Ionization Mode: ESI negative mode is often suitable for phenolic compounds.

    • Scan Range: Scan from m/z 100 to 500.

    • Expected Ion: Look for the deprotonated molecule [M-H]⁻ at an m/z of approximately 277.01.

  • Analysis: The presence of a major peak at the expected m/z confirms the identity of this compound.

Protocol 3: Functional Assay - In Vitro LDH Activity Assay

This assay measures the ability of a new this compound batch to inhibit LDH enzyme activity.[4][8]

  • Reagents:

    • Assay Buffer: 100 mM phosphate buffer, pH 7.5.

    • Enzyme: Human LDH-A or LDH-B.

    • Substrate: 1 mM Pyruvate.

    • Cofactor: 150 µM NADH.

    • Test Compound: Serial dilutions of your this compound batch in DMSO, then diluted in assay buffer.

  • Procedure:

    • In a 96-well plate, add assay buffer, LDH enzyme, and your diluted this compound (or DMSO as a vehicle control).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding pyruvate and NADH.

    • Immediately measure the decrease in NADH fluorescence (lex= 340 nm, lem =460 nm) or absorbance at 340 nm over 3-5 minutes.

  • Analysis: Calculate the rate of NADH oxidation for each this compound concentration. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value. Compare this value to that of a reference batch to assess relative potency.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_storage Step 1: Verify Storage & Handling (Correct temp? Aliquoted? Fresh working solution?) start->check_storage check_solubility Step 2: Confirm Complete Dissolution (Precipitate visible? Used sonication?) check_storage->check_solubility Protocol OK qc_purity Step 3: Analytical QC (Run HPLC/LC-MS) check_solubility->qc_purity Fully Dissolved qc_functional Step 4: Functional QC (Run LDH Activity Assay) qc_purity->qc_functional Purity & ID OK compare Step 5: Compare to Reference Batch (Purity, Potency (IC50)) qc_functional->compare pass Batch is Acceptable (Proceed with experiments) compare->pass Results Match fail Batch is Unreliable (Contact supplier, use different lot) compare->fail Significant Deviation

Caption: Troubleshooting workflow for inconsistent results with this compound.

galloflavin_pathway cluster_glycolysis Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A / LDH-B NADH NADH NAD NAD+ NADH->NAD This compound This compound This compound->Block LDH LDH Enzyme Result ↓ Glycolytic Flux ↓ ATP Production ↓ NAD+ Regeneration LDH->Result Apoptosis Apoptosis & Cell Cycle Arrest Result->Apoptosis batch_qualification_workflow start New this compound Batch Received step1 Visual Inspection (Color, Form) start->step1 step2 Solubility Test (Standardized Protocol) step1->step2 step3 Purity & Identity Check (HPLC & LC-MS) step2->step3 step4 Functional Assay (LDH Inhibition vs. Ref) step3->step4 decision Data Matches Reference Specs? step4->decision accept Accept Batch For Use decision->accept Yes reject Reject Batch Contact Supplier decision->reject No

References

Validation & Comparative

A Comparative Guide to Galloflavin and Oxamate as Lactate Dehydrogenase (LDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Its upregulation is a hallmark of many cancer cells, making it a promising target for therapeutic intervention. This guide provides a detailed comparison of two commonly studied LDH inhibitors: galloflavin and oxamate, offering insights into their mechanisms, potency, and cellular effects to aid in the selection of the appropriate tool for LDH inhibition research.

Mechanism of Action and Potency

This compound and oxamate inhibit LDH through distinct mechanisms, leading to significant differences in their potency.

This compound is a non-competitive inhibitor of both LDH-A and LDH-B isoforms.[1] It preferentially binds to the free enzyme, independent of the substrate (pyruvate) or cofactor (NADH).[1][2] However, some evidence suggests it can also be competitive with respect to both NADH and pyruvate.[3] this compound exhibits potent inhibition in the low micromolar range.

Oxamate , a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A, binding to the enzyme's active site and competing directly with pyruvate.[4][5] Its inhibitory constants are in the micromolar range, though generally higher than those of this compound, indicating lower potency.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and oxamate, highlighting the superior potency of this compound.

InhibitorTarget LDH Isoform(s)Inhibition MechanismKi vs. PyruvateKi vs. NADHCellular IC50
This compound LDH-A and LDH-BNon-competitive (primarily)[1][2]5.46 µM (LDH-A)[1][6] 15.06 µM (LDH-B)[1][6]56 µM[3]Micromolar range[1]
Oxamate LDH-ACompetitive[4][5]26 µM (human LDH-A)[4] 80 µM (mouse LDH-A4)[7][8]Not ApplicableHigh µM to mM range[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of LDH inhibitors.

Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the kinetic parameters of LDH inhibition.

  • Reagents and Materials:

    • Human recombinant LDH-A or LDH-B enzyme

    • Nicotinamide adenine dinucleotide (NADH)

    • Sodium pyruvate

    • Inhibitor (this compound or Oxamate) dissolved in an appropriate solvent (e.g., DMSO for this compound, water for oxamate)

    • Assay Buffer: 100 mM phosphate buffer, pH 7.5

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Assay Procedure:

    • Prepare a reaction mix in each well of the microplate containing:

      • Assay Buffer

      • 150 µM NADH[1]

      • LDH enzyme (e.g., 0.015 U/mL)[1]

      • Varying concentrations of the inhibitor (this compound or oxamate) or vehicle control.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding sodium pyruvate to a final concentration of 1 mM.[1]

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADH oxidation is proportional to LDH activity.

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curve.

    • Determine the inhibitor's IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Cellular LDH Activity and Viability Assays

These protocols assess the effects of the inhibitors on LDH activity and cell viability in a cellular context.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.[9][10]

    • Treat the cells with a range of concentrations of this compound or oxamate for 24 to 72 hours.[1][9] Include a vehicle-treated control group.

  • Cell Viability Assay (MTT or CCK-8):

    • Following treatment, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.[10]

    • Incubate for the recommended time to allow for the formation of formazan (MTT) or a colored product (CCK-8).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Intracellular LDH Activity Assay:

    • After inhibitor treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing 0.1% Triton X-100).[9]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

    • Measure the LDH activity in the supernatant using a commercial LDH activity assay kit, which typically measures the rate of NADH oxidation in the presence of pyruvate.[9]

    • Normalize the LDH activity to the total protein concentration.

Visualization of Cellular Effects and Signaling Pathways

The inhibition of LDH by this compound and oxamate triggers distinct downstream cellular signaling cascades.

Galloflavin_Signaling_Pathway This compound This compound LDH LDH-A / LDH-B This compound->LDH Inhibits ER_alpha ERα Signaling Downregulation This compound->ER_alpha Induces Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induces Pyruvate_Lactate Pyruvate to Lactate (Glycolysis) ATP Reduced ATP Production LDH->ATP Leads to NAD_NADH Increased NAD+/NADH Ratio LDH->NAD_NADH Leads to Pyruvate_Lactate->LDH Catalyzes Apoptosis Apoptosis ATP->Apoptosis Sirt1 Sirtuin-1 Inhibition NAD_NADH->Sirt1 cMyc c-Myc Downregulation Sirt1->cMyc Results in cMyc->Apoptosis ER_alpha->Apoptosis Oxidative_Stress->Apoptosis

This compound's multifaceted impact on cellular pathways.

Oxamate_Signaling_Pathway Oxamate Oxamate LDHA LDH-A Oxamate->LDHA Competitively Inhibits Cell_Cycle_Arrest G2/M or G0/G1 Cell Cycle Arrest Oxamate->Cell_Cycle_Arrest Induces Pyruvate_Lactate Pyruvate to Lactate (Glycolysis) ROS Increased ROS Production LDHA->ROS Leads to Pyruvate_Lactate->LDHA Catalyzes Akt_mTOR Akt/mTOR Pathway Inhibition ROS->Akt_mTOR Apoptosis Apoptosis ROS->Apoptosis Autophagy Protective Autophagy Akt_mTOR->Autophagy Induces Cell_Cycle_Arrest->Apoptosis

Oxamate's signaling cascade leading to cell fate decisions.

Summary and Conclusion

Both this compound and oxamate are valuable research tools for studying the role of LDH in cellular metabolism and disease.

  • This compound stands out for its high potency and its ability to inhibit both major LDH isoforms.[1] Its non-competitive mechanism of action may offer advantages in certain experimental contexts. The downstream effects of this compound are multifaceted, involving the downregulation of the key oncogene c-Myc and induction of oxidative stress, leading to apoptosis.[11][12]

  • Oxamate , while less potent than this compound, serves as a classic competitive inhibitor of LDH-A.[5] Its effects on the cell cycle and its ability to induce both apoptosis and protective autophagy provide a different angle for studying cellular responses to glycolytic inhibition.[13][14]

The choice between this compound and oxamate will depend on the specific research question. For studies requiring potent and broad inhibition of LDH, this compound is the superior choice. For investigations focused specifically on the competitive inhibition of LDH-A and its distinct downstream signaling consequences, oxamate remains a relevant and useful tool. Researchers should carefully consider the differences in potency and mechanism of action when designing experiments and interpreting results.

References

A Comparative Guide to the Efficacy of Galloflavin and Other Lactate Dehydrogenase (LDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in various diseases, most notably in cancer, due to its pivotal role in anaerobic glycolysis. The inhibition of LDH can disrupt the metabolic processes of rapidly proliferating cells, leading to cell death. This guide provides a comparative analysis of the efficacy of Galloflavin, a known LDH inhibitor, against other prominent LDH inhibitors, supported by experimental data.

Overview of Lactate Dehydrogenase Inhibition

Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate, a crucial step in the Warburg effect observed in many cancer cells. This metabolic shift allows cancer cells to thrive in hypoxic environments and provides building blocks for anabolic processes. Inhibiting LDH can lead to a buildup of pyruvate, increased oxidative stress, and a reduction in ATP production, ultimately hindering tumor growth.[1][2] LDH exists as five different isoenzymes, with LDH-A (predominantly in muscle) and LDH-B (predominantly in the heart) being the primary subunits.[2] The focus of many cancer-related studies is on the inhibition of the LDH-A isoform.

This compound: A Profile

This compound is a non-competitive inhibitor of both LDH-A and LDH-B isoforms.[3][4] It acts by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[3][4] This mechanism of action is distinct from many other LDH inhibitors.

Quantitative Comparison of LDH Inhibitors

The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity. It is important to note that direct comparison of these values across different studies should be approached with caution, as experimental conditions can vary.

Synthetic LDH Inhibitors
InhibitorTarget Isoform(s)IC50KiSource(s)
This compound LDH-A, LDH-BIC100: 201 µM (LDH-A)5.46 µM (LDH-A), 15.06 µM (LDH-B)[3][5]
GSK2837808A LDH-A2.6 nM-[6]
FX11 LDH-A-0.05 µM[7]
Oxamate LDH-A, LDH-B--[8]
NCATS-SM1440 LDH-A, LDH-B0.04 µM-[6]
NCATS-SM1441 LDH-A, LDH-B0.04 µM-[6]
Natural Product-Based LDH Inhibitors
InhibitorSourceTarget Isoform(s)IC50KiSource(s)
(-)-Epigallocatechin gallate Green TeaLDH-A--[9]
Gossypol CottonseedNon-selective-1.9 µM (LDH-A), 1.4 µM (LDH-B)[10][11]
Quercetin Various PlantsLDH-A33.647 µM-[10]
Luteolin Various PlantsLDH-A1.792 µM-[10]
Fisetin Various PlantsLDH-A0.066 µM-[10]
Crocetin SaffronLDH554.9 µM-[9]
1,2,3,4,6-Penta-O-galloylglucose Galla ChinensisLDH-A27.32 nM-[9]

Signaling Pathways and Experimental Workflows

To visualize the context of LDH inhibition and the methods used to assess it, the following diagrams are provided.

glycolysis_krebs_cycle cluster_glycolysis Glycolysis (Cytosol) cluster_krebs Krebs Cycle (Mitochondria) Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP BPG BPG GAP->BPG PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG IDH SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Oxaloacetate->Citrate Lactate->Pyruvate LDH LDH_Inhibitors LDH Inhibitors (e.g., this compound) LDH_Inhibitors->Pyruvate

Figure 1. Simplified diagram of glycolysis and the Krebs cycle highlighting the role of LDH.

ldh_inhibition_assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis enzyme Prepare LDH Enzyme Solution mix Mix Enzyme, Substrate/Cofactor, and Inhibitor in Microplate Wells enzyme->mix substrate Prepare Substrate/Cofactor Mix (Pyruvate, NADH) substrate->mix inhibitor Prepare Serial Dilutions of Inhibitor (e.g., this compound) inhibitor->mix incubate Incubate at Controlled Temperature mix->incubate read Measure NADH Absorbance (340 nm) Over Time incubate->read calculate Calculate Rate of NADH Consumption read->calculate plot Plot % Inhibition vs. Inhibitor Concentration calculate->plot determine Determine IC50/Ki Values plot->determine

References

Cross-Validation of Galloflavin's Efficacy Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of galloflavin across multiple cancer models. This compound, a potent inhibitor of lactate dehydrogenase (LDH), targets the metabolic reprogramming inherent in many cancer cells, making it a promising therapeutic candidate. This document summarizes key experimental findings, compares this compound with other metabolic inhibitors, and provides detailed experimental methodologies to support further research and development.

Comparative Efficacy of this compound in Various Cancer Cell Lines

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cancer TypeCell LineIC50 (µM)Treatment DurationReference
Endometrial CancerECC-12572 hours[1]
Endometrial CancerIshikawa4372 hours[1]
Endometrial CancerPrimary Cultures (6 of 8)20-5372 hours[1]

Performance Comparison with Alternative LDH Inhibitors

This compound's efficacy has been compared to other LDH inhibitors, such as oxamate. The following table presents a head-to-head comparison in breast (MCF7) and ovarian (OVCAR3) cancer cell lines, both alone and in combination with the chemotherapeutic agent paclitaxel.

TreatmentMCF7 % Cell Survival ReductionOVCAR3 % Cell Survival ReductionMCF7 LDH Activity ReductionOVCAR3 LDH Activity ReductionMCF7 ATP Content ReductionOVCAR3 ATP Content ReductionReference
This compound (250 µM) Not specified31.5%67.4%61.3%43.7%Not specified[2]
Oxamate (40 mM) Not specified34.2%69.3%53.4%40.8%Not specified[2]
This compound (250 µM) + Paclitaxel (10 µM) 41.2% (vs. Paclitaxel alone)47.9% (vs. Paclitaxel alone)76.9% (vs. Paclitaxel alone)73.5% (vs. Paclitaxel alone)37.9% (vs. Paclitaxel alone)40.4% (vs. Paclitaxel alone)[2]
Oxamate (40 mM) + Paclitaxel (10 µM) 32.4% (vs. Paclitaxel alone)36.3% (vs. Paclitaxel alone)78.1% (vs. Paclitaxel alone)69% (vs. Paclitaxel alone)31.6% (vs. Paclitaxel alone)37.9% (vs. Paclitaxel alone)[2]

Mechanism of Action and Affected Signaling Pathways

This compound's primary mechanism of action is the inhibition of both LDH-A and LDH-B isoforms, which are crucial for the conversion of pyruvate to lactate in glycolytic cancer cells.[3] This leads to a disruption of cellular metabolism and the induction of apoptosis.[4] The specific signaling pathways affected by this compound can vary depending on the cancer type and its molecular characteristics.

Inhibition of Glycolysis and Induction of Apoptosis

By inhibiting LDH, this compound blocks the regeneration of NAD+ required for sustained glycolysis, leading to reduced ATP production and the induction of programmed cell death (apoptosis).

General Mechanism of this compound Action cluster_glycolysis Glycolysis cluster_effects Cellular Effects This compound This compound LDH Lactate Dehydrogenase (LDH-A & LDH-B) This compound->LDH Inhibits Pyruvate Pyruvate Reduced ATP Production Reduced ATP Production LDH->Reduced ATP Production Leads to Increased Oxidative Stress Increased Oxidative Stress LDH->Increased Oxidative Stress Leads to Lactate Lactate Pyruvate->Lactate NAD+ NADH Lactate Export Lactate Export Lactate->Lactate Export Glycolysis Glycolysis Glycolysis->Pyruvate Apoptosis Apoptosis Increased Oxidative Stress->Apoptosis

Caption: General mechanism of this compound's anti-cancer activity.

Differential Effects in Breast Cancer Subtypes

In breast cancer, this compound's effects are context-dependent. In estrogen receptor-positive (ERα+) MCF-7 cells, it downregulates ERα-mediated survival signaling.[5] In triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) cells, its growth-inhibitory effect is associated with the induction of oxidative stress.[5]

This compound's Differential Effects in Breast Cancer cluster_mcf7 MCF-7 (ERα+) cluster_mdamb231 MDA-MB-231 & MCF-Tam This compound This compound ERa ERα Signaling This compound->ERa Downregulates OxidativeStress Oxidative Stress This compound->OxidativeStress Induces CellSurvival_MCF7 Cell Survival ERa->CellSurvival_MCF7 GrowthInhibition Growth Inhibition OxidativeStress->GrowthInhibition

Caption: Differential signaling pathways affected by this compound in breast cancer.

Targeting the NLRP3 Inflammasome in Colorectal Cancer

In the inflammatory microenvironment of colorectal cancer, this compound has been shown to directly target and inhibit the NLRP3 inflammasome, a key driver of inflammation-associated cancer progression.[6] This leads to a reduction in pro-inflammatory cytokines and inhibition of cancer cell migration and invasion.[6]

This compound's Inhibition of the NLRP3 Inflammasome This compound This compound NLRP3 NLRP3 This compound->NLRP3 Inhibits InflammatoryStimuli Inflammatory Stimuli (LPS + ATP) InflammatoryStimuli->NLRP3 Activates ASC ASC NLRP3->ASC Caspase1 Caspase-1 ASC->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves ProIL18 Pro-IL-18 Caspase1->ProIL18 Cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation CancerProgression Cancer Progression (Migration & Invasion) Inflammation->CancerProgression

Caption: this compound targets the NLRP3 inflammasome pathway in colorectal cancer.

MYC Downregulation in Burkitt Lymphoma

In Burkitt lymphoma, a cancer driven by the MYC oncogene, inhibition of LDH by this compound leads to a decrease in the cellular NAD+/NADH ratio. This, in turn, inhibits the activity of the NAD+-dependent deacetylase Sirtuin-1 (SIRT1), resulting in the destabilization and downregulation of the MYC protein, a critical survival factor for these cancer cells.[7]

This compound-Induced MYC Downregulation This compound This compound LDH LDH This compound->LDH Inhibits NAD_NADH NAD+/NADH Ratio LDH->NAD_NADH Maintains LDH->NAD_NADH Decrease SIRT1 SIRT1 NAD_NADH->SIRT1 Activates NAD_NADH->SIRT1 Inhibition MYC MYC SIRT1->MYC Stabilizes SIRT1->MYC Destabilization CellSurvival_BL Cell Survival MYC->CellSurvival_BL Promotes MYC->CellSurvival_BL Inhibition

Caption: this compound downregulates MYC via the NAD+/NADH-SIRT1 axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or control vehicle and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

LDH Activity Assay

This assay quantifies the enzymatic activity of lactate dehydrogenase in cell lysates.

  • Cell Lysis: Prepare cell lysates from treated and control cells.

  • Reaction Mixture: In a 96-well plate, add a reaction mixture containing pyruvate and NADH to the cell lysates.

  • Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+. The rate of decrease is proportional to the LDH activity.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, ERα, NLRP3, MYC) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The cross-validation of this compound's effects in multiple cancer models highlights its potential as a broad-spectrum anti-cancer agent. Its ability to target the fundamental metabolic alteration of aerobic glycolysis, coupled with its diverse effects on various signaling pathways, underscores its promise. This guide provides a foundation for researchers to build upon, offering comparative data and methodological insights to accelerate the translation of this promising compound from the laboratory to the clinic. Further research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers for patient stratification.

References

Target Engagement of Galloflavin in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Galloflavin with other lactate dehydrogenase (LDH) inhibitors, focusing on their target engagement in live cells. The information presented is supported by experimental data to aid in the selection of appropriate tools for studying cellular metabolism and developing novel therapeutics.

Introduction to this compound

This compound is a novel inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] Notably, many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][4] This metabolic shift makes LDH a promising target for anticancer drug development.[1][5] this compound inhibits both human LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[1][2][6][7] In cellular contexts, this inhibition of LDH activity blocks aerobic glycolysis, leading to decreased ATP production and subsequent induction of apoptosis in cancer cells.[1][3][8][9]

Comparative Analysis of LDH Inhibitors

The following table summarizes the quantitative data for this compound and other commonly used LDH inhibitors, providing a basis for comparison of their potency and isoform selectivity.

CompoundTarget(s)Ki (μM)IC50 (μM)Cell-Based PotencyNotes
This compound LDH-A, LDH-BLDH-A: 5.46[1][2][3][7] LDH-B: 15.06[1][2][3][7]~201 (LDH-A)[6]Inhibits cell proliferation in various cancer cell lines (e.g., endometrial, breast, colon, liver) in the micromolar range.[10]Non-competitive with substrate and cofactor.[1][6] Good cell permeability.[6]
Oxamate LDH-~25,000 - 75,000 (in medulloblastoma cells)[11]Requires high (millimolar) concentrations for cellular effects.[11][12]Pyruvate analog, competitive inhibitor.[11]
Gossypol (AT-101) LDH-A--Inhibits tumor cell proliferation.[6]NADH-competitive inhibitor.[6] Non-specific toxicity limits clinical application.[8]
FX11 LDH-A--Inhibits lactate production and progression of pancreatic cancer and lymphoma.[8]NADH-competitive inhibitor.[6]
Quercetin LDH-A--Reduces LDH activity and induces apoptosis in cancer cells.[13]Can also inhibit LDH gene expression.[5]
GNE-140 LDH--Reduces LDH activity and extracellular lactate levels in breast cancer cells.[11]-
Lonidamine Lactate Transport--Reduces extracellular lactate levels.[11]Primarily a lactate transport inhibitor, but sometimes described as an LDH inhibitor.[11]

Experimental Protocols for Target Engagement Studies

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug development. Several biophysical methods can be employed to study the target engagement of this compound and other LDH inhibitors in live cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[14][15] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[15]

Protocol Outline:

  • Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) at various concentrations. A vehicle-treated control is essential.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein (LDH) in each sample using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A recent advancement, Real-Time CETSA (RT-CETSA), utilizes a thermally stable luciferase reporter fused to the target protein, allowing for high-throughput analysis in a real-time PCR instrument.[16][17][18]

Fluorescence-Based Assays

Fluorescence-based assays offer a sensitive and often high-throughput method to study enzyme activity and inhibition.[19][20]

Protocol for LDH Activity Assay:

This assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH to NAD+, which results in a decrease in fluorescence.

  • Cell Lysate Preparation: Prepare lysates from cells treated with this compound or other inhibitors.

  • Reaction Mixture: In a microplate, combine the cell lysate with a reaction buffer containing pyruvate and NADH.

  • Fluorescence Measurement: Measure the fluorescence of NADH (excitation ~340 nm, emission ~460 nm) over time.[2]

  • Data Analysis: The rate of decrease in fluorescence is proportional to the LDH activity. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against a range of inhibitor concentrations.

Chemical Proteomics

Chemical proteomics approaches can identify the direct binding partners of a small molecule in a complex cellular environment.[21][22]

Workflow Outline:

  • Probe Synthesis: Synthesize a this compound analog containing a "clickable" tag (e.g., an alkyne or azide) and a photoreactive group.

  • In-situ Labeling: Treat live cells with the probe. The photoreactive group will form a covalent bond with interacting proteins upon UV irradiation.

  • Lysis and Click Chemistry: Lyse the cells and use a bioorthogonal "click" reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.

  • Enrichment and Identification: Enrich the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing target engagement.

Galloflavin_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH/NAD+ ATP ATP Production (Glycolysis) Pyruvate->ATP LDH Lactate Dehydrogenase (LDH) This compound This compound This compound->LDH Apoptosis Apoptosis This compound->Apoptosis induces Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation inhibits ATP->Cell_Proliferation CETSA_Workflow A 1. Treat live cells with this compound B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble proteins B->C D 4. Detect soluble LDH (e.g., Western Blot) C->D E 5. Plot protein stability vs. temperature D->E F Thermal Shift indicates Target Engagement E->F

References

Independent Verification of Galloflavin's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Galloflavin, a novel inhibitor of lactate dehydrogenase (LDH), with other glycolysis inhibitors. The information presented is collated from independent research to support informed decision-making in drug development and cancer research.

Executive Summary

This compound has demonstrated significant anti-tumor effects across a range of cancer cell lines, primarily through the inhibition of both lactate dehydrogenase A (LDHA) and B (LDHB) isoforms. This dual inhibition disrupts aerobic glycolysis, a key metabolic pathway in many cancer cells, leading to reduced ATP production, cell cycle arrest, and apoptosis. Independent studies have verified its efficacy in various cancer types, including endometrial, breast, colorectal, and Burkitt's lymphoma. This guide presents a comparative analysis of this compound's in vitro and in vivo activities against other known glycolysis inhibitors, details the experimental methodologies used for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.

Comparative Analysis of In Vitro Anti-Tumor Activity

This compound's potency as an anti-tumor agent has been quantified in numerous studies. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines and its inhibitory constant (Ki) against its molecular target, LDH.

Enzymatic Inhibition

This compound acts as a potent inhibitor of both LDHA and LDHB, the two major isoforms of lactate dehydrogenase.[1][2] This is a key differentiator from some other LDH inhibitors that may show selectivity for one isoform. The calculated inhibitory constants (Ki) for this compound against these enzymes are summarized below.

CompoundTargetKi (µM)Reference
This compound LDHA5.46[1][3]
This compound LDHB15.06[1][3]
Cell Viability and Proliferation

The anti-proliferative effects of this compound have been documented in several cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below. For a direct comparison, data from a study evaluating this compound and Oxamate in combination with Paclitaxel is also included, showing the percentage reduction in cell survival.

Cancer TypeCell LineCompoundIC50 (µM)% Reduction in Cell Survival (Concentration)Reference
Endometrial CancerECC-1This compound 25-[4]
Endometrial CancerIshikawaThis compound 43-[4]
Primary Endometrial Cancer Cultures-This compound 20-53-[4]
Breast CancerMCF7This compound -31.5% (250 µM)[5]
Breast CancerMCF7Oxamate-34.2% (40 mM)[5]
Ovarian CancerOVCAR-3This compound -31.5% (250 µM)[5]
Ovarian CancerOVCAR-3Oxamate-34.2% (40 mM)[5]

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in a preclinical xenograft model of human colorectal cancer.

Tumor Growth Inhibition

In a study utilizing a tumor-bearing mouse model with SW480 human colorectal cancer cells, this compound was administered intragastrically at doses of 5 and 15 mg/kg for 15 days. The treatment resulted in a significant, time-dependent inhibition of tumor growth.[3][6] The study also noted that this compound treatment led to a decrease in the expression of NLRP3, c-Myc, and P21 in the tumor tissue, suggesting multiple mechanisms contributing to its in vivo anti-tumor effect.[6]

Note: Specific quantitative data on tumor growth inhibition percentages (TGI%) from this study were not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate. This inhibition leads to a metabolic shift, increased oxidative stress, and induction of apoptosis. Furthermore, this compound has been shown to modulate key cancer-related signaling pathways.

Inhibition of Glycolysis and ATP Production

By inhibiting LDHA and LDHB, this compound blocks the final step of aerobic glycolysis.[1] This leads to a reduction in lactate production and a decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate. Consequently, ATP production is diminished, depriving cancer cells of the energy required for rapid proliferation.[1]

dot

Glycolysis_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis multiple steps Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA_B LDHA / LDHB This compound This compound This compound->LDHA_B inhibits ATP ATP Glycolysis->Pyruvate Glycolysis->ATP generates

Caption: this compound inhibits LDHA/B, blocking lactate production.

Downregulation of c-Myc Signaling

In Burkitt's lymphoma cells, this compound-induced LDH inhibition leads to a decrease in the cellular NAD+/NADH ratio. This, in turn, inhibits the activity of SIRT1, a NAD+-dependent deacetylase. SIRT1 inhibition results in a reduction of c-Myc protein levels, a critical survival factor for these cancer cells.[4]

dot

cMyc_Signaling This compound This compound LDH LDH This compound->LDH inhibits NAD_NADH ↓ NAD+/NADH ratio LDH->NAD_NADH maintains SIRT1 SIRT1 NAD_NADH->SIRT1 inhibits cMyc c-Myc SIRT1->cMyc deacetylates & activates Proliferation Cell Proliferation cMyc->Proliferation promotes

Caption: this compound downregulates c-Myc via LDH and SIRT1 inhibition.

Modulation of Estrogen Receptor-α (ERα) Signaling

In ERα-positive breast cancer cells, such as MCF-7, this compound has been observed to cause a downregulation of ERα-mediated signaling, which is crucial for the survival of these cells.[2] This suggests a potential therapeutic application for this compound in hormone-dependent breast cancers.

dot

ERa_Signaling This compound This compound ERa_Signaling ERα-mediated Signaling This compound->ERa_Signaling downregulates ERa Estrogen Receptor-α (ERα) ERa->ERa_Signaling activates Cell_Survival Cell Survival ERa_Signaling->Cell_Survival promotes

Caption: this compound downregulates ERα-mediated signaling.

Experimental Protocols

This section provides an overview of the standard methodologies used in the cited studies to evaluate the anti-tumor activity of this compound.

In Vitro Experimental Workflow

dot

experimental_workflow cluster_invitro In Vitro Evaluation start Cancer Cell Lines treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ldh_activity LDH Activity Assay treatment->ldh_activity western_blot Western Blot Analysis (c-Myc, ERα, etc.) treatment->western_blot ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism ldh_activity->mechanism western_blot->mechanism

Caption: A general workflow for in vitro evaluation of this compound.

Cell Viability (MTT) Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or comparator compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

LDH Activity Assay:

  • Cell Lysate Preparation: Cells are treated with this compound and then lysed to release intracellular components.

  • Reaction Mixture: The cell lysate is added to a reaction mixture containing pyruvate and NADH.

  • Kinetic Measurement: The rate of NADH oxidation to NAD+ is measured spectrophotometrically over time, which is indicative of LDH activity.

In Vivo Xenograft Study Protocol

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude mice) are typically used to prevent rejection of human tumor xenografts.

Tumor Cell Implantation:

  • A specific number of human cancer cells (e.g., 1 x 10^6 SW480 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

Treatment:

  • Mice are randomized into control and treatment groups.

  • This compound is administered at specified doses (e.g., 5 and 15 mg/kg) and schedule (e.g., daily for 15 days) via a specific route (e.g., intragastric gavage). The control group receives the vehicle.

Tumor Measurement and Data Analysis:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

  • Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

Independent studies confirm that this compound exhibits significant anti-tumor activity in a variety of cancer models. Its dual inhibitory action against LDHA and LDHB provides a strong mechanistic rationale for its efficacy. While direct comparative studies with other glycolysis inhibitors using standardized IC50 values are somewhat limited, the available data suggests that this compound is a potent anti-proliferative agent. Its ability to modulate key oncogenic signaling pathways, such as c-Myc and ERα, further underscores its potential as a therapeutic candidate. The provided experimental protocols offer a framework for the continued investigation and independent verification of this compound's anti-tumor properties. Further in vivo studies with detailed quantitative analysis and direct comparisons with other LDH inhibitors will be crucial for fully elucidating its therapeutic potential.

References

Galloflavin's Synergistic Potential: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of Galloflavin, a potent inhibitor of lactate dehydrogenase (LDH), with established anticancer drugs. By targeting the metabolic hallmark of cancer cells known as the Warburg effect, this compound presents a promising avenue for combination therapies aimed at enhancing the efficacy of conventional treatments and overcoming drug resistance. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and provides detailed methodologies for the cited experiments.

Synergistic Combinations and Cellular Effects

This compound has demonstrated significant synergistic or additive anticancer effects when combined with various chemotherapeutic agents across different cancer types. The primary mechanism underlying this synergy is the inhibition of LDH, which leads to a metabolic crisis in cancer cells, rendering them more susceptible to the cytotoxic effects of other drugs.

This compound and Metformin in Pancreatic Cancer

Studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown that the combination of this compound and metformin, an anti-diabetic drug that also inhibits mitochondrial complex I, leads to a significant enhancement of anticancer effects. This combination effectively inhibits proliferation and induces cell death in both murine (6606PDA) and human (MIA PaCa-2) pancreatic cancer cell lines under both normoxic and hypoxic conditions[1]. The dual blockade of glycolysis (by this compound) and oxidative phosphorylation (by metformin) creates a severe energy crisis within the cancer cells, leading to their demise. While specific Combination Index (CI) values are not available in the reviewed literature, the data strongly suggest an additive or synergistic relationship[1].

This compound and Paclitaxel in Breast and Ovarian Cancer

In vitro studies on human breast (MCF7) and ovarian (OVCAR-3) carcinoma cell lines have demonstrated that this compound potentiates the anticancer effects of paclitaxel, a microtubule-stabilizing agent[2][3]. The combination of this compound and paclitaxel resulted in a significant reduction in cell survival, LDH enzyme activity, and cellular ATP content compared to either agent alone[2][3]. These findings suggest that by disrupting the energy metabolism of cancer cells, this compound enhances their sensitivity to paclitaxel-induced apoptosis.

This compound and JQ1 (c-Myc Inhibitor) in Endometrial Cancer

In endometrial cancer cells (ECC-1 and Ishikawa), this compound has been shown to synergistically increase the sensitivity of cancer cells to the c-Myc inhibitor, JQ1. The Combination Index (CI) for this combination was determined to be less than 1, indicating a clear synergistic interaction[4]. This synergy is attributed to the dual targeting of LDH activity and the c-Myc oncogene, which is a key regulator of cancer cell metabolism and proliferation[4].

Quantitative Data Summary

The following tables summarize the quantitative data from key studies demonstrating the synergistic effects of this compound with other anticancer drugs.

Table 1: Synergistic Effects of this compound and Paclitaxel in Breast (MCF7) and Ovarian (OVCAR-3) Cancer Cells [3]

Cell LineTreatment (Concentration)% Reduction in Cell Survival (vs. Control)% Reduction in Cell Survival (vs. Paclitaxel alone)% Reduction in LDH Activity (vs. Control)% Reduction in LDH Activity (vs. Paclitaxel alone)% Reduction in ATP Content (vs. Control)% Reduction in ATP Content (vs. Paclitaxel alone)
MCF7 This compound (250 µM) + Paclitaxel (10 µM)Not Reported41.2%68.7%76.9%58.7%37.9%
OVCAR-3 This compound (250 µM) + Paclitaxel (10 µM)67.7%47.9%64.2%73.5%Not Reported40.4%

Table 2: Synergistic Effects of this compound and JQ1 in Endometrial Cancer Cells [4]

Cell LineTreatmentCombination Index (CI)Interpretation
ECC-1 This compound + JQ1< 1Synergy
Ishikawa This compound + JQ1< 1Synergy

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow of the experiments cited.

cluster_0 Cancer Cell Metabolism cluster_1 Drug Intervention cluster_2 Cellular Effects Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH TCA TCA Cycle Pyruvate->TCA Proliferation Decreased Proliferation OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP ATP OXPHOS->ATP This compound This compound This compound->Lactate Inhibits Metformin Metformin Metformin->OXPHOS Inhibits Paclitaxel Paclitaxel Apoptosis Apoptosis Paclitaxel->Apoptosis Induces JQ1 JQ1 cMyc c-Myc JQ1->cMyc Inhibits cMyc->Lactate Promotes

Caption: Signaling pathway of this compound's synergistic action.

start Start: Cancer Cell Culture treatment Treatment with this compound, Anticancer Drug, or Combination start->treatment incubation Incubation (24-72h) treatment->incubation assays Perform Cellular Assays incubation->assays viability Cell Viability Assay (MTT) assays->viability cytotoxicity Cytotoxicity Assay (LDH) assays->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) assays->apoptosis data Data Analysis (IC50, CI Calculation) viability->data cytotoxicity->data apoptosis->data end End: Determine Synergy data->end

Caption: General experimental workflow for synergy studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the anticancer drug of interest, and their combination for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) are then determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drug combinations as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effect of drug combinations is quantified by the Combination Index (CI) using the Chou-Talalay method.

  • Dose-Effect Curves: Generate dose-effect curves for each drug individually and in combination using data from cell viability assays.

  • Median-Effect Analysis: Use software like CompuSyn to perform a median-effect analysis, which linearizes the dose-effect curves.

  • CI Calculation: The software calculates the CI values for different fractions of affected cells (Fa).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Conclusion

The available evidence strongly supports the synergistic potential of this compound in combination with various anticancer drugs. By targeting the metabolic vulnerability of cancer cells, this compound can enhance the efficacy of conventional therapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound-based combination therapies. Future studies should focus on determining the optimal dosing and scheduling for these combinations in preclinical and clinical settings to translate these promising in vitro findings into effective cancer treatments.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Galloflavin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Galloflavin, a potent lactate dehydrogenase (LDH) inhibitor. Adherence to these procedures will help ensure safe handling, minimize exposure risk, and support the integrity of your research.

Essential Safety and Handling Precautions

When working with this compound, a substance classified as harmful if swallowed, it is crucial to adhere to the following personal protective equipment (PPE) and handling guidelines.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or goggles.[1]

  • Skin Protection: Use chemically resistant gloves. Wash hands thoroughly with soap and water after handling.[1][2]

  • Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] If ventilation is inadequate, use a suitable respirator.

  • Protective Clothing: Wear a lab coat or other protective clothing.[1]

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.[2][3] Use only in well-ventilated areas.[2]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area.[2] Keep away from direct sunlight and sources of ignition.[2] Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[2] Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month.[4]

Emergency and Disposal Procedures

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1][2][3] Rinse the mouth.[1][2][3]

  • If on Skin: Wash with plenty of soap and water.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Move the person to fresh air.

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][3] Do not allow the substance to enter sewers or surface and ground water.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's inhibitory activity.

ParameterValueTargetNotes
Ki 5.46 μMLDH-AIn competition with pyruvate.[4][5][6][7]
Ki 15.06 μMLDH-BIn competition with pyruvate.[4][5][6][7]
Purity 99.36%-As per one supplier.[4]
Solubility (DMSO) ≥ 0.5 mg/mL-Clear solution.[4]
Solubility (in vivo) ≥ 0.5 mg/mL-In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Mechanism of Action and Signaling Pathway

This compound is a novel inhibitor of lactate dehydrogenase (LDH), targeting both LDH-A and LDH-B isoforms.[6][7] It binds to the free enzyme, rather than competing with the substrate (pyruvate) or cofactor (NADH).[6][7] This inhibition of LDH blocks the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis, which is a hallmark of many cancer cells.[6][7] The disruption of glycolysis leads to decreased ATP production and can induce apoptosis (programmed cell death), thereby hindering the proliferation of cancer cells.[4][6][7]

Galloflavin_Signaling_Pathway This compound This compound LDH Lactate Dehydrogenase (LDH-A & LDH-B) This compound->LDH inhibits ER_alpha ERα-mediated Signaling (in MCF-7 cells) This compound->ER_alpha downregulates Oxidative_Stress Oxidative Stress (in MCF-Tam & MDA-MB-231 cells) This compound->Oxidative_Stress contributes to Glycolysis Aerobic Glycolysis Pyruvate_to_Lactate Pyruvate to Lactate Conversion LDH->Pyruvate_to_Lactate catalyzes ATP_Production ATP Production Glycolysis->ATP_Production leads to Pyruvate_to_Lactate->Glycolysis is a key step in Cell_Proliferation Cancer Cell Proliferation ATP_Production->Cell_Proliferation supports Apoptosis Apoptosis ATP_Production->Apoptosis depletion induces Apoptosis->Cell_Proliferation inhibits ER_alpha->Cell_Proliferation promotes Oxidative_Stress->Apoptosis induces

Caption: this compound's mechanism of action, inhibiting LDH to disrupt glycolysis and induce apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

LDH Inhibition Assay

This protocol is adapted from methodologies used to determine the inhibitory effect of this compound on LDH activity.[5]

Objective: To measure the inhibitory constant (Ki) of this compound against human LDH-A and LDH-B.

Materials:

  • Human LDH-A (from liver) and LDH-B (from heart)

  • This compound

  • Phosphate buffer (100 mM, pH 7.5)

  • Pyruvate (1 mM)

  • NADH (150 µM)

  • Microplate reader with fluorescence detection (lex= 340 nm, lem =460 nm)

Procedure:

  • Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), LDH (0.015 U/mL), 1 mM pyruvate, and 150 µM NADH.

  • Add varying concentrations of this compound (e.g., 0–500 µM) to the reaction mix.

  • Monitor the oxidation of NADH for 3 minutes by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Calculate the enzymatic activity based on the rate of NADH oxidation.

  • Determine the Ki values for LDH-A and LDH-B in competition with pyruvate using enzyme kinetics analysis software.

Cell Viability (CCK-8) Assay

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay used to assess the effect of this compound on cell viability.[8]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • SW480 cells (or other cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • LPS and ATP (optional, for creating an inflammatory microenvironment)

  • CCK-8 reagent

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Seed logarithmic phase SW480 cells into 96-well plates and culture overnight to allow for adherence.

  • Treat the cells with varying concentrations of this compound. For studies in an inflammatory microenvironment, pretreat with this compound and then add LPS and ATP.

  • Measure cell viability at different time points (e.g., 6, 12, 24, and 48 hours).

  • At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 4 hours.

  • Replace the medium with 100 µL of fresh serum-free medium.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to an untreated control.

In Vivo Tumor Xenograft Study

This protocol outlines an in vivo study to evaluate the anti-tumor effects of this compound in a mouse model.[8]

Objective: To assess the efficacy of this compound in inhibiting tumor growth in vivo.

Materials:

  • 4–5 week old nude mice

  • SW480 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Culture SW480 cells to the logarithmic phase and prepare a cell suspension of 3 × 10^7 cells/mL in PBS.

  • Inject 0.2 mL of the cell suspension (6 × 10^6 cells) into the right hind limb of each mouse.

  • Allow tumors to establish for 3-4 days until nodules appear.

  • Divide the mice into a control group and a this compound treatment group.

  • Administer this compound (e.g., 5 or 15 mg/kg) or a vehicle control to the respective groups for a specified period (e.g., 15 days).[9]

  • Measure tumor volume regularly using calipers.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for protein expression).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies LDH_Assay LDH Inhibition Assay Cell_Culture Cancer Cell Culture (e.g., SW480, ECC-1) GF_Treatment_vitro This compound Treatment (Varying Concentrations & Times) Cell_Culture->GF_Treatment_vitro Viability_Assay Cell Viability Assays (MTT, CCK-8) GF_Treatment_vitro->Viability_Assay Colony_Assay Colony Formation Assay GF_Treatment_vitro->Colony_Assay Metabolism_Assay Metabolism Assays (Glucose Uptake, ATP, Lactate) GF_Treatment_vitro->Metabolism_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) GF_Treatment_vitro->Apoptosis_Assay Tumor_Induction Tumor Induction (Xenograft in Mice) GF_Treatment_vivo This compound Treatment (e.g., 5-15 mg/kg) Tumor_Induction->GF_Treatment_vivo Tumor_Measurement Tumor Volume Measurement GF_Treatment_vivo->Tumor_Measurement Protein_Analysis Protein Expression Analysis (Western Blot) Tumor_Measurement->Protein_Analysis

Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galloflavin
Reactant of Route 2
Galloflavin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.